molecular formula C9H17NO2 B1176756 CMa protein CAS No. 146810-65-3

CMa protein

Cat. No.: B1176756
CAS No.: 146810-65-3
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Description

Historical Perspectives on the Discovery and Initial Characterization of CMA

The concept of selective lysosomal protein degradation emerged from early observations in the late 1970s and 1980s, indicating that the degradation rates of certain proteins in cultured cells increased during serum deprivation or starvation, suggesting a regulated, rather than bulk, process. mdpi.comnih.govfrontiersin.org Pioneering work by Fred J. Dice and colleagues identified a specific amino acid motif, initially an 11-amino acid region in ribonuclease A, which was later refined to a pentapeptide sequence biochemically related to KFERQ (Lysine-Phenylalanine-Glutamate-Arginine-Glutamine), as a targeting signal for this accelerated lysosomal degradation. mdpi.commdpi.comnih.gov

Subsequent research identified the cytosolic chaperone Heat Shock Cognate 70 kDa protein (HSC70), encoded by the HSPA8 gene, as the protein that recognizes and binds to this KFERQ-like motif on substrate proteins. tandfonline.commdpi.commdpi.comnih.govanr.fr This interaction is the initial step in targeting proteins for CMA. Further studies elucidated the role of the lysosome-associated membrane protein type 2A (LAMP2A), a splice variant of the LAMP2 gene, as the essential receptor on the lysosomal membrane that facilitates the translocation of the unfolded substrate protein into the lysosomal lumen for degradation by resident hydrolases. tandfonline.comuniprot.orgmdpi.comgenecards.orgnih.govmdpi.com The identification of these key molecular players and the characterization of the substrate recognition and translocation process were pivotal in establishing CMA as a distinct autophagic pathway. mdpi.comnih.gov

Evolution of Research Paradigms and Conceptual Frameworks for CMA

Initially, CMA was primarily understood as a protein quality control mechanism, responsible for clearing damaged, misfolded, or abnormal proteins from the cytosol, particularly under stress conditions like oxidative stress or exposure to toxins. tandfonline.comdovepress.comfrontiersin.orgmdpi.com This framework highlighted its role in maintaining cellular proteostasis. frontiersin.org

However, research over the past decades has significantly expanded the conceptual framework for CMA. It is now recognized that CMA also selectively degrades normally folded, functional proteins, thereby playing a crucial regulatory role in various cellular pathways. tandfonline.comnih.gov This shift in paradigm has revealed CMA's involvement in fine-tuning the levels of key enzymes, transcription factors, and signaling molecules. tandfonline.comgenecards.orgnih.gov The understanding of CMA has evolved from a simple degradation system to a sophisticated regulatory mechanism that contributes significantly to cellular adaptation and homeostasis in response to diverse physiological cues and stressors, including nutrient availability and metabolic changes. tandfonline.comdovepress.comnih.gov Recent studies have also explored the evolutionary history of CMA components like LAMP2A, suggesting its presence and functional significance may extend to species beyond mammals and birds, challenging earlier assumptions. anr.frresearchgate.netoup.comnih.gov

Fundamental Importance of CMA in Biological Systems

CMA is fundamentally important in a wide array of biological processes due to its selective nature and regulatory capacity. Its core function in protein quality control is essential for preventing the accumulation of potentially toxic protein aggregates. genecards.orgdovepress.comfrontiersin.org Beyond this, CMA plays vital roles in:

Cellular Energetics and Metabolism: CMA regulates glucose and lipid metabolism by controlling the degradation of key metabolic enzymes. tandfonline.comfrontiersin.orgnih.govresearchgate.net This contributes to cellular energy balance and adaptation to nutritional changes. tandfonline.comuniprot.orgnih.gov

Cell Cycle Regulation and DNA Repair: CMA is involved in the degradation of proteins that regulate cell cycle progression and DNA repair mechanisms, thus contributing to genome stability. tandfonline.comuniprot.org

Immune Response: CMA plays a role in the activation and function of immune cells, such as T cells, through the degradation of negative regulators. tandfonline.comuniprot.orgnih.gov

Differentiation: Recent findings indicate that CMA is important for regulating the differentiation of various cell types, including adipocytes and hematopoietic stem cells. tandfonline.comfrontiersin.org

Aging: CMA activity is often observed to decline with age, and this impairment is linked to the accumulation of damaged proteins and contributes to age-related cellular dysfunction and diseases. tandfonline.comnih.govfrontiersin.org

The selective degradation mediated by CMA allows cells to rapidly adjust the abundance of specific proteins, enabling dynamic responses to changing cellular needs and environmental conditions. tandfonline.comuniprot.orgdovepress.comnih.gov This highlights the fundamental importance of CMA as a crucial component of the cellular proteostasis network and a key regulator of numerous physiological functions. tandfonline.comgenecards.orgfrontiersin.org

Protein NameAssociated Process/Role in CMANCBI Gene ID nih.govUniProt ID uniprot.orgnih.gov
Heat Shock Cognate 70 kDa protein (HSC70/HSPA8)Substrate recognition and delivery to lysosome.3312P11142
Lysosome-Associated Membrane Protein type 2ALysosomal membrane receptor for substrate entry.3920 (for LAMP2)P13473 (for LAMP2)

Note: "CMa protein" is not a recognized single protein compound but refers to the process of Chaperone-Mediated Autophagy (CMA) involving proteins like HSPA8 and LAMP2A.

Properties

CAS No.

146810-65-3

Molecular Formula

C9H17NO2

Synonyms

CMa protein

Origin of Product

United States

Molecular Genetics and Regulation of Cma Protein Expression

Genomic Architecture of the LAMP2 Gene

The LAMP2 gene provides the genetic blueprint for the LAMP-2 protein, which exists in several isoforms, including the CMA-essential LAMP-2A. Understanding the genomic organization of LAMP2 is fundamental to elucidating the mechanisms governing its expression.

Gene Locus and Transcriptional Units

The human LAMP2 gene is located on the X chromosome, specifically at band Xq24-q25. ensembl.orgwikipedia.orglovd.nlfoliamedica.bg This chromosomal location has implications for its inheritance and potential involvement in X-linked disorders like Danon disease, which is caused by mutations in LAMP2. wikipedia.orgfoliamedica.bg

The LAMP2 gene is transcribed into multiple mRNA variants through alternative splicing, leading to the production of three main protein isoforms: LAMP-2A, LAMP-2B, and LAMP-2C. wikipedia.orgmdpi.comthno.orgresearchgate.netnih.govtandfonline.comnih.gov These isoforms share a common luminal domain but differ in their transmembrane and cytoplasmic tails, which dictates their specific roles and localization. wikipedia.orgresearchgate.nettandfonline.comnih.gov LAMP-2A is uniquely characterized by a specific cytoplasmic tail that is essential for its function as the receptor for CMA substrates. mdpi.comresearchgate.net

Conserved Regulatory Elements and Motifs

The regulatory regions of the LAMP2 gene contain specific DNA sequences that are crucial for controlling its transcription. Studies have identified conserved regulatory elements within the LAMP2 promoter. For instance, Antioxidant Response Elements (AREs) have been found in the LAMP2 gene, serving as binding sites for transcription factors that mediate the gene's response to oxidative stress. nih.govresearchgate.nettandfonline.com These AREs are located in regions characterized by DNAse sensitivity and enrichment of histone H3 lysine (B10760008) 27 acetylation (H3K27Ac), indicative of active regulatory regions like enhancers. researchgate.nettandfonline.com

While KFERQ-like motifs are critical conserved sequences found in the substrate proteins targeted for degradation by CMA, facilitating their recognition by the chaperone Hsc70, these motifs are not typically found within the LAMP-2A receptor protein itself. nih.govbiorxiv.orgnih.gov The cytoplasmic tail of LAMP-2A, however, contains a specific motif (a 12-amino acid tail) that is required for the docking of the Hsc70-substrate complex to the lysosomal membrane. mdpi.comresearchgate.netthermofisher.com

Transcriptional Control of LAMP-2A Protein Expression

The level of LAMP-2A protein at the lysosomal membrane is a rate-limiting factor for CMA activity. nih.govnih.gov Consequently, the transcriptional control of the LAMP2 gene, specifically the production of the LAMP-2A isoform, is tightly regulated in response to various cellular signals and stress conditions.

Identification and Functional Analysis of Transcription Factors Regulating LAMP2 Gene

Several transcription factors have been identified that regulate the expression of the LAMP2 gene, particularly the LAMP-2A isoform. A key regulator is Nuclear factor erythroid 2-related factor 2 (NFE2L2), also known as NRF2. mdpi.comthno.orgnih.govresearchgate.nettandfonline.comthno.orgnih.gov NRF2 binds to AREs in the LAMP2 gene promoter and is crucial for both the basal and inducible expression of LAMP-2A, especially in response to oxidative stress. mdpi.comnih.govresearchgate.nettandfonline.comthno.orgnih.gov Functional analysis, including studies using NFE2L2-knockout cells, has demonstrated a significant reduction in LAMP-2A levels and CMA activity in the absence of NFE2L2. nih.govresearchgate.nettandfonline.comnih.gov

Other transcription factors implicated in LAMP2 regulation include Nuclear factor of activated T cells 1 (NFAT1), which regulates Lamp2a transcription in T cells following activation and generation of reactive oxygen species. mdpi.comnih.govnih.gov Retinoic acid receptor alpha (RARα) has been shown to negatively regulate the CMA pathway by decreasing the expression of LAMP-2A. mdpi.comwikipedia.org In mouse embryonic stem cells, the pluripotency factors OCT4 and SOX2 can bind to the LAMP2 gene and inhibit CMA. mdpi.comthno.org

Table 1 summarizes some of the identified transcription factors and their effects on LAMP-2A expression.

Transcription FactorEffect on LAMP-2A ExpressionCondition/ContextSource
NFE2L2/NRF2UpregulationOxidative stress, Basal mdpi.comthno.orgnih.govresearchgate.nettandfonline.comthno.orgnih.gov
NFAT1UpregulationT cell activation mdpi.comnih.govnih.gov
RARαDownregulationGeneral regulation mdpi.comwikipedia.org
OCT4, SOX2InhibitionMouse embryonic stem cells mdpi.comthno.org

Post-Transcriptional Regulation of CMa Protein Expression

Post-transcriptional regulation plays a significant role in controlling the abundance and activity of proteins involved in CMA, primarily through mechanisms affecting mRNA processing, stability, and modulation by non-coding RNAs.

mRNA Splicing Variants and Isoform Diversity of this compound

The LAMP2 gene, a central player in CMA, undergoes alternative splicing, leading to the production of at least three distinct isoforms: LAMP-2A, LAMP-2B, and LAMP-2C. These variants differ in their C-terminal regions, which impacts their localization and function. LAMP-2A is the specific isoform required for CMA activity, serving as the lysosomal receptor that binds the Hsc70-substrate complex and facilitates protein translocation into the lysosome. wikipedia.orgpnas.orgfrontiersin.orgmdpi.combiorxiv.org In contrast, LAMP-2B has been implicated in macroautophagy, and LAMP-2C is involved in vesicular trafficking. wikipedia.orgpnas.org The differential expression and localization of these splice variants contribute to the distinct roles of different autophagic pathways. pnas.orgnih.gov

LAMP2 Splice VariantKey Function in Autophagy/TraffickingLocalization
LAMP-2AChaperone-Mediated Autophagy (CMA) receptorLysosomal membrane
LAMP-2BMacroautophagyLysosomal membrane
LAMP-2CVesicular traffickingLysosomal membrane

The generation of these isoforms from a single gene highlights how alternative splicing expands the functional diversity of the proteome and provides a mechanism for regulating the specific contributions of different autophagic pathways. researchgate.netwikipedia.org

Regulation of this compound mRNA Stability and Degradation Pathways

The abundance of mRNA encoding CMA components, particularly LAMP2A and HSPA8 (encoding Hsc70), is subject to regulation that affects their stability and degradation. While detailed degradation pathways for these specific mRNAs are not extensively covered in the provided snippets, the levels of LAMP-2A protein, which are rate-limiting for CMA, are known to be dynamically regulated not only by de novo synthesis but also by the turnover and redistribution of the protein on the lysosomal membrane. mdpi.comnih.govnih.gov Changes in LAMP2A mRNA levels have been observed in various conditions, such as in Parkinson's disease brains, where decreased levels of LAMP-2A and Hsc70 protein correlate with decreased mRNA levels. nih.gov This suggests that mechanisms influencing mRNA stability likely contribute to controlling the expression of these key CMA proteins.

Non-Coding RNA-Mediated Regulation of this compound (e.g., microRNAs, long non-coding RNAs)

Non-coding RNAs, particularly microRNAs (miRNAs), have emerged as important regulators of gene expression, including genes involved in autophagy pathways like CMA. Studies have identified miRNAs that can target the mRNAs of CMA components, thereby influencing their protein levels and CMA activity. For instance, specific miRNAs have been predicted and shown to regulate the expression of LAMP2A and Hsc70 (HSPA8). nih.govnih.gov Deregulation of such miRNAs has been implicated in the pathogenesis of diseases where CMA dysfunction is observed, such as Parkinson's disease. nih.govnih.gov For example, miR-320a has been shown to specifically target the 3' UTR of Hsc70 mRNA, leading to decreased Hsc70 expression at both mRNA and protein levels and impaired CMA activity. nih.gov

Data on miRNA-mediated regulation of CMA components:

miRNATarget mRNAEffect on ExpressionBiological Context/Disease ImplicationSource
miR-320aHsc70 (HSPA8)Decreased mRNA and protein levelsImpaired CMA, α-synuclein accumulation in Parkinson's disease models nih.gov
(Multiple miRNAs)LAMP2A, Hsc70Decreased expression (predicted and validated)Associated with decreased CMA in Parkinson's disease brains nih.gov

Long non-coding RNAs (lncRNAs) are another class of non-coding RNAs that can regulate gene expression through various mechanisms, including interacting with miRNAs or directly affecting mRNA stability or translation. While the provided search results specifically highlight miRNA regulation of CMA components, the broader landscape of non-coding RNA regulation suggests potential roles for lncRNAs in modulating the expression or activity of proteins involved in CMA, although specific examples were not detailed in the snippets.

Post-Translational Modification (PTM) Landscape of this compound

Proteins targeted for degradation by chaperone-mediated autophagy (CMA), often referred to as CMA substrates or "CMa proteins" in this context, undergo various post-translational modifications that can profoundly impact their interaction with the CMA machinery. These modifications can either create, enhance, mask, or abolish the KFERQ-like recognition motif, or influence the protein's conformation and interaction with chaperones and the lysosomal receptor LAMP-2A.

Phosphorylation Events and Kinase/Phosphatase Cascades Governing this compound Activity

Phosphorylation is a key PTM that can regulate the targeting of proteins for CMA degradation. Phosphorylation of serine, threonine, or tyrosine residues within or near a KFERQ-like motif can either generate a recognizable motif or modulate the binding affinity of the substrate protein to Hsc70. nih.govfrontiersin.org For instance, phosphorylation can complete a partial KFERQ-like motif, converting a non-substrate into a CMA target. nih.gov Conversely, phosphorylation at certain sites can protect proteins from CMA-mediated degradation by preventing their interaction with Hsc70. frontiersin.org

Research findings highlight the intricate regulation by phosphorylation:

CMA Substrate (Example)Phosphorylation SiteEffect on CMA TargetingRelevant Kinase/PhosphataseSource
Proteins with incomplete KFERQ-like motifsS, T, or Y residuesCan create a complete KFERQ-like motif, promoting targeting.Not specified as a general rule, depends on the substrate. nih.gov
PLIN2Specific residue(s)Triggers removal by CMA.AMPK nih.gov
MYCSer62Dephosphorylation by PP2A is involved in its proteasomal degradation, which is compromised under CMA-deficient conditions. High levels of phosphorylated MYC at Ser62 correlate with reduced PP2A activity in CMA deficiency.GSK3β (phosphorylation at Thr58), PP2A (dephosphorylation at Ser62) mdpi.com
HKIINot specifiedProtects from CMA degradation.Not specified frontiersin.org
RND3Not specifiedAllows interaction with CMA components and lysosomal degradation.Not specified frontiersin.org
GPX4Serine 104Prevents CMA-mediated degradation.Creatine kinase B (CKB) spandidos-publications.com

Ubiquitination and SUMOylation Pathways Influencing this compound Stability and Localization

While ubiquitination is primarily associated with proteasomal degradation, specific types of ubiquitination, such as K63-linked polyubiquitination, can also serve as signals for lysosomal degradation pathways, including CMA for certain substrates. frontiersin.orgspandidos-publications.com For instance, K63 ubiquitination of HIF1A by the E3 ligase STUB1 facilitates its degradation through CMA. frontiersin.orgspandidos-publications.com This suggests a potential crosstalk between the ubiquitin-proteasome system and CMA, where ubiquitination can sometimes prime proteins for lysosomal targeting via CMA.

SUMOylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins, can also influence the fate of CMA substrates. While the direct role of SUMOylation in targeting proteins to CMA is less characterized compared to phosphorylation and acetylation, it can impact protein conformation, localization, and interaction with other proteins, potentially affecting their recognition by the CMA machinery. Studies on alpha-synuclein (B15492655), a known CMA substrate, suggest that the interplay between phosphorylation and SUMOylation can impact its autophagic degradation. mdpi.com

Glycosylation Patterns and Their Impact on this compound Function

Glycosylation, the addition of carbohydrate chains to proteins, is a common PTM, particularly for lysosomal membrane proteins like LAMP-2A. LAMP-2A is heavily glycosylated, which is thought to protect it from degradation by lysosomal proteases. nih.gov While glycosylation is crucial for the stability and function of LAMP-2A as the CMA receptor, its direct role in the targeting of cytosolic CMA substrate proteins is less established. However, alterations in cellular glycosylation machinery or patterns could potentially indirectly affect CMA by impacting the proper folding, trafficking, or stability of CMA components like LAMP-2A. mdpi.comfrontiersin.org ER stress, which can be induced by factors that block protein glycosylation, has been shown to reduce this compound levels. frontiersin.orgpolyu.edu.hk

Acetylation, Methylation, and Other PTMs of this compound

Acetylation, the addition of an acetyl group, is another significant PTM that can regulate CMA substrate recognition. Acetylation of lysine residues within or near the KFERQ-like motif can influence the charge distribution and conformation of the motif, affecting its interaction with Hsc70. nih.govspandidos-publications.commdpi.com Acetylation can also create KFERQ-like motifs in proteins that lack them in their unmodified state. nih.gov For example, acetylation of PKM2 enhances its interaction with Hsc70, facilitating its CMA-mediated degradation. spandidos-publications.com Acetylation of TPD52 at lysine 52 plays a key role in modulating its interaction with HSPA8, thereby regulating CMA activity. spandidos-publications.com Conversely, deacetylation can protect proteins from CMA degradation. frontiersin.org

Methylation, the addition of a methyl group, is another PTM. While direct evidence for methylation of CMA substrate proteins specifically regulating their targeting to CMA is less prevalent in the provided search results compared to phosphorylation and acetylation, methylation is a broad regulatory mechanism for protein function and could potentially play a role. Some studies mention methylation in the context of regulating components that interact with CMA substrates, such as the reversible methylation regulating the assembly of PP2A, a phosphatase involved in dephosphorylating a CMA-related protein (alpha-synuclein). mdpi.com One result mentions "barley this compound" and methylation in a context that is not clearly linked to CMA (Chaperone-Mediated Autophagy). core.ac.uk

Other PTMs, such as nitration and oxidation, have also been shown to influence the degradation of specific CMA substrates like alpha-synuclein. mdpi.com Protein misfolding or partial unfolding can also promote or inhibit the CMA pathway. mdpi.com

Proteolytic Processing and Maturation of this compound

Proteolytic processing can influence whether a protein is a CMA substrate by exposing or concealing a KFERQ-like motif, or by generating protein fragments that are preferentially targeted or excluded from CMA. While the primary mechanism of CMA is the degradation of intact soluble cytosolic proteins, the proteolytic cleavage of certain proteins could generate fragments that become CMA substrates.

Furthermore, the lysosomal receptor LAMP-2A undergoes regulated proteolytic cleavage within the lysosome lumen by cathepsin A and a metalloproteinase. nih.gov This processing is part of the dynamic regulation of LAMP-2A on the lysosomal membrane and is essential for the proper functioning of the CMA translocation complex. nih.gov Changes in lysosomal membrane lipid composition, such as those occurring with age or high-lipid diets, can accelerate this regulated degradation of LAMP-2A, impacting CMA activity. nih.gov

Structural Biology and Biophysical Properties of Cma Protein

Primary Sequence Analysis and Evolutionary Conservation of CMa Protein

Primary sequence analysis of proteins targeted by CMA has revealed the presence of a specific recognition signal: a pentapeptide motif biochemically related to KFERQ mdpi.combio-techne.complos.orgnih.govoup.comwikipedia.orgspandidos-publications.com. This KFERQ-like motif serves as a crucial determinant for substrate recognition by the cytosolic chaperone heat shock cognate protein of 70 kDa (HSC70) bio-techne.complos.orgnih.govwikipedia.org. The consensus sequence for this motif is characterized by a glutamine (Q) on one side, followed by two positively charged amino acids (lysine K or arginine R), one or two non-polar amino acids (isoleucine I, leucine (B10760876) L, valine V, phenylalanine F), and a negatively charged amino acid (aspartic acid D or glutamic acid E) mdpi.com.

For a protein to be a CMA target, this motif must be accessible and exposed to the chaperone machinery mdpi.com. While approximately 40% of cellular proteins may contain a similar motif, not all are degraded by CMA, indicating that accessibility and potentially post-translational modifications (PTMs) play a significant regulatory role mdpi.comoup.com. PTMs like ubiquitination and acetylation of KFERQ motifs or nearby residues can be required for CMA targeting of some substrates oup.com.

Evolutionary conservation analysis of proteomes has shown a higher conservation of KFERQ-like motifs in species proficient in CMA nih.gov. Similarly, the genomic organization of the LAMP2 gene, which encodes the lysosomal receptor LAMP-2A essential for CMA, exhibits high conservation across vertebrates anr.fr. Multiple sequence alignments (MSAs) are fundamental tools used to investigate patterns of conservation and variation in protein sequences across different species or protein families rsc.orgliverpool.ac.uk. These alignments can provide insights into functionally important residues and evolutionary history rsc.orgliverpool.ac.uk. Correlated mutation analysis (CMA), a computational technique applied to MSAs, can identify residues that have co-evolved, often indicating functional or structural relationships researchgate.net.

Predicted and Experimentally Determined Secondary Structure Elements of this compound

Predicting protein secondary structure from its amino acid sequence is a fundamental task in bioinformatics, with various computational tools employing methods based on empirical statistics, evolutionary information, and machine learning algorithms mdpi.comnih.govnih.gov. Experimental techniques such as Circular Dichroism (CD), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to experimentally determine the secondary structure composition of proteins and monitor changes under different conditions redshiftbio.combatistalab.com.

A critical biophysical property related to CMA is the requirement for CMA substrate proteins to undergo at least partial unfolding to be translocated across the lysosomal membrane through the LAMP-2A channel mdpi.combio-techne.com. This unfolding process involves significant changes in the protein's secondary and tertiary structure. Studies on model proteins, such as ubiquitin, have shown that even in a thermally unfolded state, a substantial amount of secondary structure can be retained, although specific interactions like beta sheet engagement may be lost nih.gov. The LAMP-2A protein, as a lysosomal membrane protein, contains transmembrane segments which are typically alpha-helical in structure.

Elucidation of this compound Tertiary and Quaternary Structure

Quaternary structure arises in proteins composed of two or more polypeptide chains (subunits) and refers to the spatial arrangement of these subunits savemyexams.combyjus.complos.org. Key descriptors of quaternary structure include stoichiometry (the number and composition of subunits) and symmetry plos.org.

Experimental techniques like X-ray crystallography, NMR spectroscopy, and cryogenic electron microscopy (cryo-EM) are powerful tools for elucidating the high-resolution tertiary and quaternary structures of proteins redshiftbio.complos.orgnih.govfrontiersin.org. Computational methods also play a vital role in analyzing and predicting protein structures frontiersin.orgnih.gov.

In the context of CMA, the lysosomal receptor LAMP-2A undergoes a crucial change in its quaternary structure for the initiation and regulation of CMA activity mdpi.com. LAMP-2A monomers progressively rearrange, forming dimers and then higher-order multimers that are thought to assemble into a translocation channel in the lysosomal membrane mdpi.com. This multimerization process is influenced by factors such as phosphorylation state and interactions with other proteins like GFAP, which can stabilize the LAMP-2A multimer mdpi.com. The interaction between the CMA substrate (bound to HSC70) and LAMP-2A on the lysosomal membrane induces the unfolding of the substrate protein, facilitating its translocation into the lysosomal lumen for degradation mdpi.combio-techne.com.

Conformational Dynamics and Allosteric Mechanisms of this compound

Protein dynamics, encompassing motions ranging from local fluctuations to large-scale conformational changes, are fundamental to protein function, including ligand binding, catalysis, and allosteric regulation nih.govmdpi.comfrontiersin.orgnih.govgsu.edudntb.gov.ua. Allostery is a phenomenon where binding or modification at one site on a protein influences activity or binding at a distant site, often mediated by conformational transitions mdpi.comfrontiersin.orgnih.govgsu.edu.

Experimental techniques like NMR spectroscopy and computational approaches such as Molecular Dynamics (MD) simulations are extensively used to investigate protein dynamics across various timescales nih.govnih.govfrontiersin.orgnih.govdntb.gov.uamdpi.comresearchgate.netplos.orgnih.govresearchgate.net. Allosteric mechanisms can involve shifts between distinct conformational states or changes in the dynamic properties of a single state nih.gov.

For CMA, the conformational dynamics of both the substrate proteins and the LAMP-2A receptor are critical. The recognition of the KFERQ-like motif by HSC70 likely involves local flexibility around the motif, allowing it to be presented for binding mdpi.complos.org. The subsequent interaction of the substrate-chaperone complex with LAMP-2A triggers significant conformational changes in the substrate, leading to its unfolding and translocation mdpi.combio-techne.com.

While the outline specifically asks about the allosteric mechanisms of the "this compound," research indicates that CMA activity itself is subject to allosteric regulation through various signaling pathways spandidos-publications.com. These regulatory mechanisms likely involve conformational changes and dynamic alterations in the CMA machinery, such as LAMP-2A and HSC70, influencing their interactions and activity.

Large-Scale Conformational Changes and Domain Motions

Large-scale conformational changes and domain motions are essential for the function of many proteins, including those involved in transport, signaling, and enzymatic activity nih.govmdpi.comnih.gov. These motions can involve significant rearrangements of protein domains or subunits mdpi.comnih.gov. Computational methods like coarse-grained models and atomistic MD simulations are employed to explore these larger-scale movements nih.govmdpi.comnih.gov.

In the context of CMA, the unfolding of substrate proteins prior to translocation across the lysosomal membrane represents a significant, large-scale conformational change mdpi.combio-techne.com. This transition from a folded or partially folded state to a more extended conformation is a prerequisite for passage through the putative LAMP-2A channel. Furthermore, the multimerization of LAMP-2A on the lysosomal membrane involves the assembly and rearrangement of protein subunits, which can be considered a form of large-scale structural change essential for forming the active translocation complex mdpi.com.

Local Flexibility and Microsecond-to-Millisecond Dynamics

Protein dynamics occur over a wide range of timescales, with motions on the microsecond-to-millisecond (μs–ms) timescale often being particularly relevant to protein function, including conformational transitions and interactions nih.govmdpi.comresearchgate.netfrontiersin.org. These dynamics can involve local fluctuations within a protein structure frontiersin.org. Techniques such as NMR spectroscopy are well-suited to probe dynamics in the μs–ms range nih.govnih.gov.

For CMA substrates, the local flexibility of the region containing the KFERQ-like motif is likely important for its recognition and binding by the HSC70 chaperone mdpi.complos.org. The dynamics of the motif and surrounding regions could influence its exposure and interaction with the chaperone. Additionally, the dynamics of the LAMP-2A protein within the lysosomal membrane and the dynamic nature of its multimerization process would fall under this category of protein motion. The interplay between local flexibility and larger-scale conformational changes is crucial for the efficient targeting, unfolding, and translocation of proteins during CMA.

Computational Approaches to this compound Structure and Dynamics

Computational approaches have become indispensable tools in the study of protein structure, dynamics, and function researchgate.netredshiftbio.comnih.govnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgnih.govgsu.edudntb.gov.uamdpi.comresearchgate.netplos.orgnih.govresearchgate.netmdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net. These methods complement experimental techniques by providing atomic-level insights, predicting structural properties, simulating dynamic processes, and analyzing complex interactions frontiersin.orgmdpi.com.

Various computational techniques are applied, including:

Sequence Analysis Tools: Used for primary sequence analysis, motif identification (like the KFERQ finder) nih.gov, and evolutionary conservation studies through multiple sequence alignments and correlated mutation analysis (CMA) rsc.orgliverpool.ac.ukresearchgate.netnih.govpitt.edu.

Secondary Structure Prediction Algorithms: Methods like GOR and those based on machine learning predict secondary structure elements from sequence data mdpi.comnih.govnih.gov.

Molecular Modeling and Structure Prediction: Approaches like homology modeling and increasingly accurate methods like AlphaFold predict three-dimensional protein structures redshiftbio.com.

Molecular Dynamics (MD) Simulations: Simulate the time-dependent behavior of proteins at the atomic level, providing trajectories of conformational changes, flexibility, and interactions over various timescales (nanoseconds to microseconds and beyond with enhanced sampling techniques) nih.govfrontiersin.orgmdpi.comfrontiersin.orgnih.govgsu.edudntb.gov.uamdpi.comresearchgate.netplos.orgnih.govresearchgate.netmdpi.comnih.govfrontiersin.orgresearchgate.net. MD simulations can be used to study substrate unfolding, chaperone binding, and the dynamics of membrane proteins like LAMP-2A.

Normal Mode Analysis (NMA) and Elastic Network Models (ENMs): Coarse-grained methods that explore collective protein motions and large-scale conformational transitions mdpi.comnih.govresearchgate.net.

Network Analysis: Represents protein structures and interactions as networks, allowing the identification of key residues involved in stability, dynamics, and allostery nih.govgsu.eduresearchgate.net.

Machine Learning: Increasingly applied to protein science for tasks such as predicting dynamics, generating conformational ensembles, and analyzing complex biological data nih.govfrontiersin.orgdntb.gov.ua.

Molecular Dynamics Simulations and Enhanced Sampling Techniques

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, providing insights into protein dynamics, folding, and interactions. Enhanced sampling techniques are a class of methods used in conjunction with MD simulations to overcome energy barriers and efficiently explore the conformational space of biological molecules.

While molecular dynamics simulations have been applied to study various biological systems, including other proteins and protein-ligand interactions tandfonline.comnih.govresearchgate.netportlandpress.comd-nb.inforesearchgate.net, specific detailed research findings on molecular dynamics simulations or enhanced sampling techniques applied directly to the this compound (Colicin M) were not prominently found in the conducted literature search. Studies involving proteins that interact with Colicin M, such as the FhuA receptor, have utilized MD simulations to investigate binding mechanisms and conformational changes tandfonline.comnih.gov. For instance, MD simulations were employed to study the binding mechanism of microcin (B1172335) J25 to the FhuA receptor, which is also the receptor for Colicin M tandfonline.com. These studies highlight the utility of MD simulations in understanding the interactions involving the FhuA receptor, a key player in this compound uptake.

Homology Modeling and De Novo Structure Prediction of this compound

Homology modeling, also known as comparative modeling, is a technique used to predict the three-dimensional structure of a protein based on the experimentally determined structure of a related protein (a template). This method relies on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures. De novo structure prediction, or ab initio modeling, aims to predict protein structures from their amino acid sequences alone, without relying on existing homologous structures. This approach is typically more computationally intensive and is often applied when no suitable template is available.

While the crystal structure of Colicin M provides a high-resolution view of its three-dimensional arrangement nih.govrcsb.org, homology modeling can be a valuable tool for studying related proteins for which experimental structures are not available. An example of homology modeling in a related context is the generation of a homology model for CbrA, a protein conferring resistance to Colicin M, using the MODELLER tool based on a homologous protein structure asm.org.

Specific detailed research findings on de novo structure prediction applied to the this compound (Colicin M) were not found in the conducted literature search. The availability of the experimentally determined crystal structure of Colicin M nih.govrcsb.org likely reduces the necessity for de novo prediction for this specific protein.

Cellular Localization, Trafficking, and Turnover of Cma Protein

Subcellular Compartmentalization of Proteins Involved in CMA

Proteins involved in CMA are primarily located in two key cellular compartments: the cytosol and the lysosomal membrane. Substrate proteins destined for CMA degradation are soluble cytosolic proteins wikipedia.orgmdpi.combio-techne.comnih.gov. The cytosolic chaperone heat shock cognate protein of 70 kDa (HSC70), which is essential for recognizing and delivering substrates, also resides in the cytosol wikipedia.orgmdpi.combio-techne.comnih.govumaryland.edudovepress.complos.org. The critical lysosomal component of CMA is the lysosome-associated membrane protein type 2A (LAMP-2A), which functions as the receptor on the lysosomal membrane wikipedia.orgmdpi.combio-techne.comnih.govdovepress.complos.orgpsu.edutandfonline.comnih.govembopress.orgfrontiersin.orgbiorxiv.org. LAMP-2A is one of three splice variants of the Lamp2 gene, and specifically the A variant is implicated in CMA wikipedia.orgmdpi.comtandfonline.comfrontiersin.org. While LAMP-2A is predominantly found on the lysosomal membrane, a dynamic distribution between the lysosomal membrane and lumen has been reported, contributing to CMA regulation psu.edutandfonline.com.

Mechanisms of Protein Import and Export Across Organelle Membranes in CMA

Protein translocation in CMA is characterized by the direct movement of substrate proteins across the lysosomal membrane into the lysosomal lumen, a process that does not involve the formation of vesicles wikipedia.orgbio-techne.comnih.govfrontiersin.orgnovusbio.com. This direct import mechanism requires the coordinated action of cytosolic HSC70 and the lysosomal receptor LAMP-2A wikipedia.orgmdpi.combio-techne.comnih.govtandfonline.comnih.govfrontiersin.org.

The process begins with the recognition of a specific targeting motif on the substrate protein by cytosolic HSC70 wikipedia.orgmdpi.combio-techne.comnih.govumaryland.edudovepress.complos.orgtandfonline.comembopress.orgfrontiersin.orgbiorxiv.orgthno.org. The substrate-chaperone complex then binds to LAMP-2A on the lysosomal membrane wikipedia.orgmdpi.combio-techne.comnih.govumaryland.edudovepress.complos.orgpsu.edutandfonline.comnih.govembopress.orgfrontiersin.orgbiorxiv.orgthno.org. Upon binding to LAMP-2A, substrate proteins undergo unfolding, a necessary step for their translocation into the lysosomal lumen bio-techne.compsu.edunih.govfrontiersin.org. This translocation is facilitated by the formation of a multimeric complex of LAMP-2A molecules in the lysosomal membrane, which is thought to form a translocation channel mdpi.comnih.govembopress.orgfrontiersin.orgnih.gov. A luminal form of HSC70 may also assist in the translocation process plos.orgnih.govembopress.org. The import is a saturable process, suggesting a receptor-mediated mechanism nih.gov.

CMA is primarily a degradative pathway targeting cytosolic proteins for breakdown within the lysosome. Therefore, it is not typically associated with protein export from the cell in the conventional sense of secretion via the ER-Golgi pathway hubrecht.eu. While some unconventional secretion pathways involving endo-lysosomes have been described, CMA itself is distinct and focused on intracellular protein degradation hubrecht.eumdpi.comresearchgate.net.

Vesicular Trafficking and Secretory Pathways Involving Proteins in CMA

A defining characteristic of CMA is its independence from vesicular trafficking for the delivery of substrates to the lysosome wikipedia.orgbio-techne.comnih.govfrontiersin.orgnovusbio.com. Unlike macroautophagy, which involves the formation of double-membraned autophagosomes, and microautophagy, which involves lysosomal membrane invaginations, CMA substrates are directly translocated across the lysosomal membrane wikipedia.orgbio-techne.comnih.govfrontiersin.orgnovusbio.com. This direct translocation mechanism distinguishes CMA from other major autophagic pathways.

While CMA is a lysosomal degradation pathway and not a secretory pathway, there are complex interactions and distinctions between different cellular trafficking routes. For instance, some studies touch upon unconventional protein secretion pathways that may involve endo-lysosomal compartments, but these are presented as distinct from the core CMA mechanism of lysosomal degradation hubrecht.eumdpi.comresearchgate.net.

Targeting Signals and Receptor-Mediated Interactions for Protein Distribution in CMA

The selectivity of CMA is largely determined by specific targeting signals present within the substrate proteins and their interaction with chaperone and receptor proteins. The primary targeting signal for CMA substrates is a pentapeptide motif related to the sequence KFERQ wikipedia.orgmdpi.combio-techne.comnih.govumaryland.edudovepress.complos.orgtandfonline.comembopress.orgfrontiersin.orgthno.orgnih.govspandidos-publications.comresearchgate.net. This KFERQ-like motif is recognized by the cytosolic chaperone HSC70 wikipedia.orgmdpi.combio-techne.comnih.govumaryland.edudovepress.complos.orgpsu.edutandfonline.comnih.govembopress.orgfrontiersin.orgbiorxiv.orgthno.org.

HSC70 binds to the KFERQ-like motif and delivers the substrate protein to the lysosomal membrane, where it interacts with the CMA receptor, LAMP-2A wikipedia.orgmdpi.combio-techne.comnih.govumaryland.edudovepress.complos.orgpsu.edutandfonline.comnih.govembopress.orgfrontiersin.orgbiorxiv.orgthno.org. The binding of the substrate-chaperone complex to the cytosolic tail of LAMP-2A is a crucial step for initiating translocation nih.govfrontiersin.org. LAMP-2A exists as monomers in the lysosomal membrane under resting conditions and assembles into multimeric complexes upon binding of the substrate-chaperone complex, forming the translocation channel mdpi.comnih.govembopress.orgfrontiersin.orgnih.gov. The dynamic distribution of LAMP-2A within discrete lipid microdomains of the lysosomal membrane also plays a role in regulating its availability for substrate binding and multimerization mdpi.compsu.eduembopress.orgtandfonline.comnih.govembopress.org.

Dynamic Redistribution of Proteins Involved in CMA in Response to Cellular Stimuli

The activity of the CMA pathway and the localization and levels of its key components, particularly LAMP-2A, are dynamically regulated in response to various cellular stimuli. CMA activity is generally low under basal conditions but is significantly upregulated in response to stressors such as prolonged starvation, exposure to toxic compounds, oxidative stress, ER stress, and DNA damage wikipedia.orgplos.orgembopress.orgnih.govspandidos-publications.comfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.com. Nutrient deprivation, such as serum starvation or amino acid withdrawal, is a classical stimulus for CMA activation embopress.orgfrontiersin.orgmdpi.com.

The regulation of CMA activity in response to these stimuli is tightly linked to the dynamic behavior and turnover of LAMP-2A mdpi.comdovepress.compsu.edutandfonline.comnih.gov. Changes in the levels of LAMP-2A at the lysosomal membrane directly impact CMA activity dovepress.comnih.govnih.gov. While de novo synthesis of LAMP-2A can contribute to increased levels under certain conditions like mild oxidative stress, the dynamic distribution and turnover of existing LAMP-2A protein are considered the primary regulatory mechanisms mdpi.comdovepress.comnih.govnih.gov.

LAMP-2A's localization within the lysosomal membrane is dynamic. Under resting conditions, LAMP-2A monomers can be found within lipid microdomains. Upon CMA activation, LAMP-2A exits these microdomains, facilitating its assembly into the functional multimeric complexes required for substrate translocation mdpi.compsu.eduembopress.orgtandfonline.comnih.govembopress.org. Changes in the lipid composition of the lysosomal membrane can affect the dynamics of LAMP-2A and consequently influence CMA activity embopress.orgtandfonline.comnih.govembopress.org. Furthermore, LAMP-2A monomers are susceptible to cleavage and degradation, and their exclusion from lipid microdomains prevents this cleavage, allowing for multimer assembly and increased CMA activity mdpi.comembopress.orgnih.govembopress.org.

Cellular stimuli can also influence the co-localization of HSC70 and LAMP-2A. For example, under conditions requiring increased CMA activity, enhanced co-localization of HSC70 and LAMP-2A has been observed frontiersin.org. The pool of proteins targeted by CMA can also vary depending on the type and duration of deprivation or stress, as well as the cell type frontiersin.org.

Molecular Functions and Interacting Networks of Cma Protein

Enzymatic Activities and Catalytic Mechanisms of CMa Protein (if applicable)

The chaperone heat shock cognate protein of 70 kDa (hsc70), a central player in CMA, possesses ATPase activity. This enzymatic activity is essential for hsc70's function in binding to and releasing substrate proteins, as well as facilitating their unfolding, a necessary step for translocation across the lysosomal membrane. nih.govwikipedia.orgbiologists.com The lysosome-associated membrane protein type 2A (LAMP-2A) acts as the lysosomal receptor for CMA substrates and, upon binding, forms a multimeric translocation complex. While LAMP-2A itself does not have known catalytic enzymatic activity in the traditional sense, its conformational changes and assembly into a pore-like structure are critical for the efficient translocation of unfolded substrates into the lysosome. nih.govwikipedia.orgbiologists.comnih.govresearchgate.netnih.govnih.gov

Substrate Specificity and Kinetic Parameters

The remarkable selectivity of CMA is primarily determined by the presence of a specific targeting motif, biochemically related to the pentapeptide sequence KFERQ, within the amino acid sequence of substrate proteins. nih.govwikipedia.orgbiologists.comfrontiersin.orgmdpi.comembopress.orgspandidos-publications.commdpi.commdpi.comnih.govdovepress.comoncotarget.comfrontiersin.orgbio-techne.commdpi.comnih.gov This motif is recognized by the cytosolic chaperone hsc70. nih.govwikipedia.orgbiologists.comfrontiersin.orgmdpi.comembopress.orgspandidos-publications.commdpi.comdovepress.comoncotarget.comfrontiersin.orgmdpi.comnih.gov The KFERQ-like motif typically contains a glutamine (Q) flanked by one or two basic residues (K or R), one or two hydrophobic residues (F, V, L, or I), and an acidic residue (E or D). spandidos-publications.comnih.gov

Active Site Architecture and Catalytic Residues

For hsc70, the "active site" related to its chaperone function involves regions responsible for ATP binding and hydrolysis, as well as a substrate-binding domain that recognizes the KFERQ-like motif. The ATPase activity of hsc70 is regulated and coupled to its interaction with substrates and co-chaperones, driving conformational changes necessary for substrate handling.

The lysosomal receptor LAMP-2A, crucial for substrate translocation, has a cytosolic tail that interacts with the hsc70-substrate complex. This cytosolic tail contains positively charged residues that are important for binding. nih.govmdpi.com Upon substrate binding, LAMP-2A monomers are thought to assemble into higher-order multimeric complexes, forming a translocation channel or pore through the lysosomal membrane. nih.govwikipedia.orgbiologists.comnih.govresearchgate.netnih.govnih.gov The specific residues within LAMP-2A and the hsc70-substrate complex that mediate their interaction and facilitate unfolding and translocation are areas of ongoing research. The actual catalytic residues responsible for the hydrolysis of peptide bonds within the substrate protein reside in the lysosomal proteases, such as cathepsins, located in the lysosomal lumen. youtube.comnih.gov

Cofactor Requirements and Regulation of Catalytic Efficiency

The activity of hsc70, a key component facilitating substrate unfolding and translocation, is ATP-dependent. biologists.com ATP hydrolysis by hsc70 provides the energy required for its conformational cycle, which is coupled to substrate binding, release, and unfolding.

Various signaling pathways and cellular conditions modulate CMA activity. For instance, the mTORC2-AKT1-PHLPP1 axis and p38 MAPK have been identified as regulators of LAMP-2A phosphorylation and membrane localization, thereby impacting CMA efficiency. nih.govnih.govfrontiersin.orgspandidos-publications.comdovepress.comfrontiersin.orgresearchgate.netthno.org Cellular stressors like prolonged starvation, oxidative stress, and exposure to certain toxic compounds can upregulate CMA activity. wikipedia.orgnih.govfrontiersin.orgmdpi.comnih.gov

Detailed Mechanistic Insights into this compound Catalysis

The detailed mechanism of protein degradation via CMA involves a series of coordinated steps:

Substrate Recognition: Cytosolic proteins containing the KFERQ-like motif are recognized and bound by the chaperone hsc70, often with the assistance of co-chaperones like hsp40, hip, and hop. youtube.comwikipedia.orgresearchgate.netmdpi.com

Targeting to Lysosome: The hsc70-substrate complex is targeted to the lysosomal membrane, though the precise mechanisms for this targeting are not fully elucidated. nih.gov

Binding to LAMP-2A: The complex binds to monomeric LAMP-2A receptors on the lysosomal membrane via the cytosolic tail of LAMP-2A. nih.govwikipedia.orgbiologists.comresearchgate.netnih.govfrontiersin.orgmdpi.commdpi.comoncotarget.commdpi.comresearchgate.net

LAMP-2A Multimerization and Substrate Unfolding: Substrate binding triggers the assembly of LAMP-2A monomers into a multimeric translocation complex. nih.govwikipedia.orgbiologists.comnih.govresearchgate.netnih.govnih.gov Concurrently, the substrate protein undergoes unfolding, a process facilitated by hsc70 and potentially other chaperones at the lysosomal membrane. nih.govwikipedia.orgbiologists.com

Translocation: The unfolded substrate is translocated directly across the lysosomal membrane through the LAMP-2A translocation complex into the lysosomal lumen. Luminal hsc70 may assist in the translocation process, potentially by pulling the substrate into the lumen or preventing its backsliding. wikipedia.orgbiologists.comnih.govnih.gov

Degradation: Once inside the lysosome, the unfolded substrate is rapidly degraded into amino acids by resident lysosomal proteases, primarily cathepsins, operating at acidic pH. youtube.comnih.govwikipedia.orgbiologists.com The LAMP-2A multimer then disassembles, and LAMP-2A returns to a monomeric state, ready for subsequent rounds of substrate binding. wikipedia.orgbiologists.comresearchgate.net

This selective, chaperone-dependent translocation across the lysosomal membrane, distinct from vesicular transport, is a hallmark of CMA.

This compound-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to the function and regulation of Chaperone-Mediated Autophagy. These interactions occur between the core components of the CMA machinery, between the machinery and its substrates, and between the machinery and regulatory proteins.

Key protein-protein interactions within the CMA pathway include:

hsc70 and Substrate Proteins: hsc70 binds specifically to proteins containing the KFERQ-like degradation motif. nih.govwikipedia.orgbiologists.comfrontiersin.orgmdpi.comembopress.orgspandidos-publications.commdpi.comdovepress.comoncotarget.comfrontiersin.orgmdpi.comnih.gov

hsc70 and Co-chaperones: hsc70 interacts with a variety of co-chaperones (e.g., hsp40, hip, hop, Bag1, hsp90) that modulate its activity, substrate binding, and targeting to the lysosome. youtube.comwikipedia.orgresearchgate.net

hsc70-Substrate Complex and LAMP-2A: The complex binds to the cytosolic tail of LAMP-2A on the lysosomal membrane. nih.govwikipedia.orgbiologists.comresearchgate.netnih.govfrontiersin.orgmdpi.commdpi.comoncotarget.commdpi.comresearchgate.net

LAMP-2A Multimerization: Monomeric LAMP-2A proteins interact with each other to form the multimeric translocation complex upon substrate binding. nih.govwikipedia.orgbiologists.comnih.govresearchgate.netnih.govnih.gov

LAMP-2A and Regulatory Proteins: Proteins like GFAP and EF1alpha interact with LAMP-2A and influence the assembly and disassembly of the translocation complex. nih.govthno.org Components of signaling pathways such as the mTORC2-AKT1-PHLPP1 axis and p38 MAPK also interact with or modify CMA components, affecting their activity. nih.govfrontiersin.orgspandidos-publications.comdovepress.comfrontiersin.orgresearchgate.netthno.org

Luminal hsc70 and Translocating Substrate: hsc70 present in the lysosomal lumen interacts with the substrate as it is translocated, assisting in its import. wikipedia.orgbiologists.comnih.govnih.gov

These intricate interactions ensure the specificity, efficiency, and regulation of protein degradation via CMA.

Identification of Novel Interacting Partners of this compound

The identification of proteins that interact with the CMA machinery, particularly novel CMA substrates and regulatory proteins, is crucial for understanding the breadth of CMA's functions and its involvement in various cellular processes and diseases. Various experimental approaches have been employed for this purpose.

Methods used to identify CMA substrates and interacting partners include:

Yeast Two-Hybrid Screening: Used to identify potential protein-protein interactions. mednexus.org

Co-Immunoprecipitation: A biochemical technique to confirm physical interaction between proteins. mednexus.org

Proteomics Approaches: Mass spectrometry-based methods to identify proteins that are differentially degraded under conditions of altered CMA activity or that associate with CMA components. frontiersin.org

Lysosome Target Analysis: A method involving inhibiting lysosomal degradation and isolating lysosomes to identify proteins that accumulate within the lysosome lumen, indicating they are targeted for degradation. frontiersin.org

Fluorescence-based Reporters: Development of fluorescent reporters that are substrates for CMA allows for the monitoring of CMA activity and the identification of factors that affect substrate degradation. mdpi.comnih.gov

Through these and other methods, a growing list of CMA substrates has been identified, including enzymes involved in glycolysis and lipid metabolism, transcription factors, and proteins implicated in neurodegenerative diseases and cancer. nih.govwikipedia.orgbiologists.comnih.govfrontiersin.orgspandidos-publications.commdpi.comnih.govdovepress.comoncotarget.comfrontiersin.orgbio-techne.commdpi.comnih.govresearchfeatures.comnih.govfrontiersin.orgresearchgate.netresearchgate.net Examples of identified substrates include glycolytic enzymes, MEF2D, Pax2, IκBα, mutant p53, alpha-synuclein (B15492655), Tau, IDH1, Plin2, CHK1, HIF-1α, MYC, N-CoR, and RCAN1. nih.govwikipedia.orgbiologists.comnih.govfrontiersin.orgspandidos-publications.commdpi.comnih.govdovepress.comoncotarget.comfrontiersin.orgbio-techne.commdpi.comnih.govresearchfeatures.comnih.govfrontiersin.orgresearchgate.netresearchgate.net Additionally, regulatory proteins such as GFAP and EF1alpha have been identified as interacting partners that modulate CMA activity. nih.govthno.org

The identification of novel interacting partners continues to expand our understanding of the diverse roles of CMA in cellular physiology and pathology.

Mapping of this compound Interaction Domains and Interfaces

The selectivity of CMA is fundamentally determined by the recognition of a specific amino acid motif, known as the KFERQ-like motif, within the substrate proteins destined for degradation. dovepress.comwikipedia.orgoncotarget.commdpi.comembopress.orgfrontiersin.orgmdpi.comyoutube.complos.orgnih.govresearchgate.net This pentapeptide motif, or a biochemically related sequence, is present in approximately 30-45% of cytosolic proteins. frontiersin.orgmdpi.comyoutube.com The cytosolic chaperone HSC70 (also known as HspA8) specifically recognizes and binds to this KFERQ-like motif on the substrate protein. dovepress.comwikipedia.orgoncotarget.commdpi.comembopress.orgfrontiersin.orgmdpi.comyoutube.complos.orgnih.govresearchgate.net

The interaction between HSC70 and its substrate proteins is a critical initial step in the CMA pathway. HSC70 possesses a substrate-binding domain (SBS) that accommodates the KFERQ-like motif. mdpi.com The binding and release of substrate proteins by HSC70 are regulated by its nucleotide-binding domain (NBD), which has ATPase activity. mdpi.com

Following recognition by HSC70, the chaperone-substrate complex is targeted to the lysosomal membrane. Here, the complex interacts with the lysosomal membrane protein LAMP2A, which serves as the specific receptor for CMA substrates. dovepress.comwikipedia.orgnih.govoncotarget.commdpi.comembopress.orgfrontiersin.orgmdpi.complos.orgnih.govresearchgate.netresearchgate.netmdpi.combiologists.comnih.govtandfonline.com LAMP2A is one of the three splice variants of the LAMP2 gene, and its unique cytoplasmic tail, containing positively charged residues, is essential for binding the HSC70-substrate complex. mdpi.comtandfonline.com While substrate proteins initially bind to monomeric LAMP2A, this interaction triggers the multimerization of LAMP2A, a crucial step for substrate translocation. dovepress.comwikipedia.orgnih.govmdpi.complos.orgresearchgate.netresearchgate.netmdpi.combiologists.comnih.govembopress.org

Functional Consequences of this compound Complex Formation

The formation of the chaperone-substrate-LAMP2A complex at the lysosomal membrane has significant functional consequences, primarily facilitating the selective degradation of target proteins. The binding of the substrate to LAMP2A, aided by HSC70 and potentially other chaperones like HSP90, leads to the unfolding of the substrate protein. dovepress.comwikipedia.orgoncotarget.comfrontiersin.orgmdpi.comyoutube.complos.orgnih.govresearchgate.net This unfolding is necessary for the protein to be translocated across the lysosomal membrane and into the lysosomal lumen. dovepress.comwikipedia.orgoncotarget.commdpi.comyoutube.complos.orgnih.govresearchgate.net

Once inside the lysosome, the unfolded substrate protein is rapidly degraded by lysosomal hydrolytic enzymes. dovepress.comoncotarget.comresearchgate.net The efficient and selective degradation of proteins via CMA plays a vital role in numerous cellular processes, including:

Proteostasis: CMA is a key mechanism for clearing damaged, misfolded, or aged proteins, thereby maintaining protein quality control and preventing the accumulation of toxic protein aggregates. dovepress.comwikipedia.orgoncotarget.commdpi.comspandidos-publications.comresearchgate.net

Cellular Energetics and Metabolism: CMA contributes to energy homeostasis by degrading enzymes involved in metabolic pathways, such as glycolysis and lipid metabolism, particularly during periods of starvation or metabolic stress. wikipedia.orgmdpi.complos.orgbiologists.commdpi.com

Cell Cycle Regulation: CMA can regulate the cell cycle by degrading key cell cycle regulators, such as CHK1 and HIF-1α, especially in response to DNA damage or hypoxia. wikipedia.orgmdpi.complos.orgnih.govmdpi.comspandidos-publications.commdpi.com

Stress Response: CMA is activated in response to various cellular stressors, including oxidative stress and exposure to toxins, to remove damaged proteins and maintain cell viability. wikipedia.orgmdpi.complos.orgspandidos-publications.com

The functional consequences of disruptions in CMA activity are linked to various pathologies, including neurodegenerative diseases and cancer. dovepress.comwikipedia.orgembopress.orgplos.orgmdpi.combiologists.comtandfonline.commdpi.com

Integration of this compound into Molecular Machines and Multi-Protein Complexes

The CMA pathway itself involves the dynamic assembly of a molecular machine at the lysosomal membrane responsible for substrate translocation. This machine is centered around LAMP2A. Upon binding of the HSC70-substrate complex, monomeric LAMP2A molecules at the lysosomal membrane assemble into higher-order multimeric complexes. dovepress.comwikipedia.orgnih.govmdpi.complos.orgresearchgate.netresearchgate.netmdpi.combiologists.comnih.govembopress.org These multimers are thought to form a translocation channel or pore through which the unfolded substrate protein passes into the lysosomal lumen. dovepress.commdpi.comresearchgate.netbiologists.com

Other proteins, such as HSP90 and lysosomal HSC70 (lys-HSC70), are also integral to the function and regulation of this translocation complex. HSP90 can bind to LAMP2A and help stabilize its multimeric form, which is essential for efficient substrate translocation. dovepress.comfrontiersin.orgmdpi.comnih.govmdpi.comnih.gov Lys-HSC70, located within the lysosomal lumen, is thought to assist in pulling the substrate protein into the lysosome and may also be involved in the disassembly of the LAMP2A multimer after substrate translocation. dovepress.comoncotarget.comresearchgate.net

The assembly and disassembly of the LAMP2A multimeric complex are dynamic processes that are directly correlated with CMA activity. biologists.comnih.govembopress.org This dynamic organization within the lysosomal membrane, potentially influenced by lipid microdomains, allows for the regulated uptake and degradation of substrate proteins. mdpi.comembopress.org

Here is a summary of key protein components and their roles in CMA complex formation:

Protein ComponentRole in CMA Complex FormationLocation
HSC70 (HspA8)Recognizes and binds KFERQ-like motif on substrate; delivers substrate to lysosome.Cytosol, Lysosomal Membrane
LAMP2ALysosomal membrane receptor for HSC70-substrate complex; multimerizes to form translocation channel.Lysosomal Membrane
HSP90Assists in stabilizing LAMP2A multimers.Cytosol, Lysosomal Membrane
Lys-HSC70Assists in substrate translocation into lysosome lumen; may disassemble LAMP2A multimer.Lysosomal Lumen
Substrate ProteinContains KFERQ-like motif; targeted for degradation.Cytosol, Lysosomal Lumen

Nucleic Acid Binding Properties of this compound (if applicable)

While the core CMA pathway mediated by LAMP2A and HSC70 is primarily focused on protein degradation, research has identified that another splice variant of the LAMP2 gene, LAMP2C, is involved in a distinct lysosomal degradation pathway that targets RNA. youtube.comresearchgate.netnih.gov This pathway, sometimes referred to as RNautophagy, is independent of HSC70. youtube.comnih.gov

DNA Binding and Regulation of Gene Expression by this compound

While LAMP2C has been shown to interact with RNA-binding proteins and bind to RNA, its direct binding to DNA is an area of ongoing research. researchgate.netnih.gov Some studies speculate that LAMP2C might also bind to DNA, but this interaction and any potential role in regulating gene expression through direct DNA binding have not been definitively established as a function of the LAMP2C-mediated degradation pathway. nih.gov The primary mechanism described for LAMP2C involves the uptake and degradation of RNA. youtube.comresearchgate.netnih.gov

RNA Binding and Post-Transcriptional Modulation by this compound

LAMP2C, through its cytosolic tail, has been shown to specifically bind to RNA. youtube.comresearchgate.netnih.gov This binding facilitates the direct uptake of RNA into the lysosomal lumen for degradation by lysosomal RNases. youtube.comnih.gov This process, RNautophagy, contributes to cellular RNA homeostasis. nih.gov

The ability of LAMP2C to bind and facilitate the degradation of RNA suggests a role in post-transcriptional modulation by influencing the cellular levels of specific RNA molecules. While distinct from the protein-centric CMA pathway involving LAMP2A, the identification of RNA binding and degradation mediated by a LAMP2 splice variant (LAMP2C) highlights a broader role for LAMP proteins in the lysosomal degradation of different types of macromolecules.

Lipid Binding and Membrane Association of this compound (if applicable)

Proteins involved in CMA exhibit associations with lipids and membranes in several ways. Firstly, certain lipid droplet-associated proteins, such as perilipin 2 (PLIN2) and perilipin 3 (PLIN3), have been identified as substrates for CMA degradation. wikipedia.orgspandidos-publications.commdpi.com The degradation of these proteins by CMA can precede lipolysis, suggesting a role for CMA in regulating lipid metabolism and contributing to the breakdown of lipid droplets. wikipedia.orgmdpi.com

Secondly, the lysosomal receptor LAMP2A, a central component of the CMA translocation machinery, is a membrane protein embedded within the lysosomal membrane. dovepress.comwikipedia.orgnih.govembopress.orgmdpi.complos.orgmdpi.combiologists.comnih.govtandfonline.com Studies have indicated that LAMP2A's function and organization can be influenced by the lipid environment of the lysosomal membrane. LAMP2A has been shown to localize within specific lipid-enriched microdomains (lipid rafts) in the lysosomal membrane under resting conditions. mdpi.comembopress.org The exit of LAMP2A from these domains appears to be important for its multimerization and subsequent substrate translocation during CMA activation. mdpi.comembopress.org Disrupting these lipid microdomains can impact CMA activity. embopress.org This suggests that the lipid composition and organization of the lysosomal membrane play a regulatory role in CMA by influencing the behavior of LAMP2A.

Compound Names and PubChem CIDs

The primary "compounds" discussed in the context of "this compound" are proteins involved in the Chaperone-Mediated Autophagy pathway. PubChem primarily serves as a database for chemical molecules and does not assign Compound Identifiers (CIDs) to entire protein sequences in the same way it does for small molecules. However, related information might be available in PubChem's Protein Target Tree or through associated assay data.

Role of this compound in Cellular Signal Transduction Pathways

Chaperone-mediated autophagy (CMA) is pivotal in various cellular processes, ranging from signal transduction to the modulation of cellular responses under stress. The intricate regulatory mechanisms of CMA are linked with diverse signaling pathways that either enhance or inhibit its activity. CMA regulates proteostasis under a variety of stress conditions, thereby preventing protein aggregation. By selectively degrading specific cytosolic proteins, CMA influences the abundance of key signaling molecules, thus impacting the flow and outcome of various signal transduction cascades.

This compound as a Receptor, Ligand, or Signaling Effector

Within the context of CMA, the lysosome-associated membrane protein 2A (LAMP2A) serves as a critical receptor on the lysosomal membrane for the translocation of substrate proteins into the lysosome for degradation. LAMP2A is the only known rate-limiting regulator of the CMA process, and its levels directly correlate with CMA activity. Cytosolic chaperone proteins, notably heat shock cognate 70 kDa protein (Hsc70), recognize and bind to specific KFERQ-like motifs in substrate proteins, targeting them to LAMP2A on the lysosomal surface. While LAMP2A acts as a receptor facilitating the entry of chaperone-substrate complexes into the lysosome, the chaperone proteins themselves can be considered effectors in the initial recognition and targeting steps of this selective degradation pathway. The substrate proteins degraded by CMA can include key components of signaling pathways, thereby indirectly positioning CMA proteins as modulators of signaling outcomes by controlling the availability of these effectors.

Downstream Signaling Cascades and Effector Recruitment by this compound

CMa activity, primarily through the degradation of specific protein substrates, can significantly influence downstream signaling cascades. By removing key signaling molecules, CMA can attenuate or terminate specific pathways. Conversely, the degradation of inhibitory proteins by CMA can lead to the activation or amplification of downstream signals.

For example, CMA regulates the NF-κB pathway by degrading p65, a key factor in NF-κB signaling. Impaired degradation of p65 via CMA leads to exaggerated NF-κB signaling. Hsc70 recognizes and binds to the amino-terminal Rel homology domain (RHD) of p65, forming a complex transported to the lysosome and degraded after binding to LAMP2A.

CMA also sustains CD4+ T cell activation by degrading negative regulators of TCR downstream signaling pathways, such as Itch and Rcan-1. These proteins, containing KFERQ motifs, inhibit NF-κB and Ca2+/Calcineurin/NFAT signaling. Degradation of Itch and Rcan-1 via CMA helps maintain CD4+ T cell activation.

Furthermore, CMA is involved in regulating cellular metabolism by degrading enzymes implicated in pathways like glycolysis and lipid metabolism. For instance, CMA degrades perilipin 2 (PLIN2) and perilipin 3 (PLIN3) from the surface of lipid droplets, which is required for the initiation of lipolysis and facilitates the recruitment of cytosolic lipases and autophagy effector proteins to lipid droplets. This demonstrates how CMA-mediated degradation of specific proteins can directly impact metabolic signaling cascades and the recruitment of downstream effectors involved in lipid breakdown.

The phosphorylation of CMA substrates can influence their degradation, suggesting a link between phosphorylation-dependent signaling events and CMA activity. For example, phosphorylation of ULK1 appears to increase its interaction with CMA components like LAMP2A or

Physiological Roles and Pathophysiological Implications of Cma Protein

CMA's Contribution to Cellular Homeostasis and Stress Responses

CMA plays a vital role in maintaining cellular homeostasis by regulating protein quality control and turnover. nih.govnih.govspandidos-publications.comdovepress.comresearchgate.net It selectively degrades damaged, oxidized, or misfolded proteins, preventing their accumulation and the resulting proteotoxicity. spandidos-publications.comdovepress.comresearchgate.net Under various stress conditions, such as oxidative stress, ER stress, metabolic stress, and genotoxic stress, CMA activity is often upregulated as a protective mechanism. mdpi.comspandidos-publications.comnih.govresearchgate.netresearchgate.netwikipedia.orgresearchgate.netbiorxiv.org For instance, CMA regulates proteostasis under oxidative stress by degrading oxidized cytoplasmic proteins and upregulating the activity of its lysosomal translocation complex. spandidos-publications.com ER stress-induced CMA is essential for maintaining cellular homeostasis and protecting cells from cell death by regulating the unfolded protein response. researchgate.netnih.gov CMA also contributes to metabolic homeostasis by regulating the degradation of enzymes involved in glucose and lipid metabolism. frontiersin.orgspandidos-publications.comnih.gov

Involvement of CMA in Cell Growth, Proliferation, and Differentiation

CMA influences cell growth, proliferation, and differentiation through the selective degradation of key regulatory proteins. bio-techne.comnih.govnih.govspandidos-publications.comdovepress.comnih.govthno.orgnih.govmdpi.comfrontiersin.org It regulates the cell cycle by degrading proteins such as cyclins and cyclin-dependent kinases (CDKs), facilitating cell cycle progression after DNA repair. spandidos-publications.comnih.govmdpi.com CMA-mediated degradation of transcription factors like MYC and PAX2 is crucial for controlling cell proliferation. spandidos-publications.comdovepress.commdpi.com For example, CMA degrades PAX2, a transcription factor critical for kidney cell proliferation and differentiation, and its impaired degradation can lead to aberrant kidney cell growth. nih.govdovepress.com CMA also plays a role in the differentiation of various cell types, including adipocytes, stem cells, and osteoblasts, by selectively degrading proteins that regulate these processes. spandidos-publications.comthno.orgnih.govfrontiersin.org Studies have shown that CMA activity can regulate the differentiation of embryonic stem cells by influencing glucose metabolism and the levels of pluripotency factors like OCT4 and SOX2. thno.orgfrontiersin.org

Role of CMA in Apoptosis and Regulated Cell Death Pathways

CMA has a complex and context-dependent role in apoptosis and other forms of regulated cell death. thno.orgresearchgate.netresearchgate.netnih.govmdpi.comfrontiersin.orgnih.gov While it often acts as a pro-survival pathway by degrading damaged proteins and maintaining cellular health, excessive or dysregulated CMA can contribute to cell death. spandidos-publications.comresearchgate.netnih.gov CMA can prevent stress-induced apoptosis by mediating the degradation of damaged proteins. researchgate.netnih.gov However, in some contexts, CMA is required to enhance ferroptosis through the degradation of proteins like glutathione (B108866) peroxidase (GPX4). researchgate.netnih.gov Inhibition of CMA can sensitize cells to apoptosis induced by various stressors, such as oxidants and UV light. nih.gov The interplay between CMA and other autophagic pathways, as well as the specific cellular context and death stimulus, determines the ultimate outcome on cell fate. researchgate.netnih.gov

CMA's Contribution to Immune Response and Inflammation Pathways

CMA is involved in modulating both innate and adaptive immune responses and plays a role in inflammation. nih.govspandidos-publications.comthno.orgwikipedia.orgresearchgate.netbiorxiv.orgnih.govmdpi.comjebms.orgnih.gov It can regulate the immune response by degrading immune modulators. frontiersin.org CMA is essential for the activation of T cells through the degradation of negative regulators of T cell activation. wikipedia.org Dysfunction of CMA in T cells can result in immune response deficiency following infection. wikipedia.orgnih.gov In macrophages, CMA has a defense function, degrading proteins like TRIM21 to prevent cell death in response to pathogens. nih.govmdpi.com Impaired CMA activity in macrophages can lead to the accumulation of pro-inflammatory cytokines and activate inflammasomes, worsening inflammation. researchgate.net CMA has also been implicated in the pathogenesis of cow's milk allergy (CMA), which involves both innate and adaptive immunity and can lead to chronic inflammation. jebms.org

Functional Role of CMA in Developmental Processes and Organogenesis

CMA contributes to developmental processes and organogenesis through its role in protein turnover and cellular regulation. nih.govnih.govdovepress.comthno.orgbiorxiv.orgfrontiersin.orgresearchgate.neteinsteinmed.edu As mentioned earlier, CMA-mediated degradation of PAX2 is critical for controlling kidney tubular cell growth and differentiation, highlighting its importance in kidney organogenesis. nih.govdovepress.com CMA also plays a role in adipogenesis by degrading limiting proteins in crucial steps of the differentiation process. nih.govthno.org Recent research using zebrafish models has uncovered a novel role for CMA in spermatogenesis, where it acts as a gatekeeper of sperm cell proteostasis, crucial for producing active and high-quality spermatozoa. biorxiv.org Evolutionary studies suggest that CMA, once thought to be restricted to mammals and birds, likely appeared much earlier in vertebrate evolution, implying a conserved role in developmental processes. biorxiv.orgresearchgate.net

Mechanistic Understanding of CMA Dysfunction in Pre-Clinical Disease Models

Mechanistic studies using pre-clinical disease models have provided significant insights into how CMA dysfunction contributes to various pathologies. bio-techne.comnih.govspandidos-publications.comdovepress.comnih.govnih.govresearchgate.netthno.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comfrontiersin.orgmdpi.comnih.govmichaeljfox.orgfrontiersin.orgresearchgate.net In neurodegenerative diseases like Parkinson's disease (PD), Alzheimer's disease (AD), and Huntington's disease (HD), impaired CMA leads to the accumulation of aggregation-prone proteins such as alpha-synuclein (B15492655) and tau, contributing to neurotoxicity and neuronal death. dovepress.comnih.govnih.govnih.gov Mutant forms of these proteins can directly impair CMA activity by interfering with the LAMP2A receptor. dovepress.comnih.gov In cancer, CMA often has a dual role; while it can act as a tumor suppressor in healthy cells by degrading pro-oncogenic proteins, it can be aberrantly upregulated in transformed cells, promoting tumor growth, survival, and resistance to therapy by degrading anti-tumor proteins and supporting metabolic reprogramming. bio-techne.comdovepress.comthno.orgresearchgate.netmdpi.com Dysfunction of CMA has also been linked to liver diseases like non-alcoholic steatohepatitis (NASH), cardiovascular diseases, and kidney diseases in model systems. researchgate.netresearchgate.netnih.gov Age-related decline in CMA activity is observed in various tissues and contributes to the accumulation of damaged proteins and age-related pathologies. dovepress.comfrontiersin.orgresearchgate.net

Genetic Perturbations of CMA and Phenotypic Characterization in Model Organisms

Genetic perturbations targeting components of the CMA pathway, particularly LAMP2A, have been instrumental in characterizing the phenotypic consequences of CMA dysfunction in model organisms. dovepress.comnih.govresearchgate.netresearchgate.netwikipedia.orgbiorxiv.orgnih.govfrontiersin.orgnih.govnih.govmichaeljfox.orgresearchgate.net Studies using LAMP2A knockout mice have demonstrated a range of phenotypes, including neurodegeneration, impaired liver function, muscle atrophy, and immune deficiencies, underscoring the systemic importance of CMA. dovepress.comresearchgate.netnih.gov For example, blocking LAMP2A in the substantia nigra of rats caused neurodegeneration, mimicking aspects of Parkinson's disease. nih.gov Genetic depletion of CMA in T cells in mice results in immune response deficiency. wikipedia.orgnih.gov In zebrafish, genetic tools and reporters have been developed to study CMA activity in vivo, revealing its role in spermatogenesis and highlighting the potential of this model for studying tissue-specific CMA functions. biorxiv.org Genetic manipulations in cell lines, such as LAMP2A knockdown, have been used to investigate the impact of impaired CMA on cellular processes like apoptosis, proliferation, and stress responses. spandidos-publications.comresearchgate.netnih.gov These genetic models provide valuable platforms for dissecting the precise mechanisms by which CMA dysfunction contributes to disease pathogenesis and for evaluating potential therapeutic strategies targeting CMA.

Proteins Involved in Chaperone-Mediated Autophagy (CMA) Mentioned in the Article

Protein NameRole in CMAPubChem CID
Heat Shock Cognate Protein of 70 kDa (HSC70)Recognizes KFERQ-like motif in substrate proteins and delivers them to lysosome.Not Applicable
Lysosome-Associated Membrane Protein Type 2A (LAMP2A)Lysosomal receptor for CMA substrates, facilitates translocation into lysosome.Not Applicable
Glutathione Peroxidase (GPX4)Degraded by CMA in the context of ferroptosis.Not Applicable
TRIM21Degraded by CMA in macrophages in response to pathogens.Not Applicable
PAX2Transcription factor degraded by CMA, involved in cell proliferation and differentiation.Not Applicable
MYCTranscription factor regulated by CMA-mediated degradation of CIP-2A.Not Applicable
CIP-2AProtein phosphatase degraded by CMA, regulates MYC levels.Not Applicable
RND3Anti-proliferative protein degraded by CMA.Not Applicable
Alpha-synucleinAggregation-prone protein accumulated in PD due to impaired CMA.Not Applicable
TauAggregation-prone protein accumulated in AD due to impaired CMA.Not Applicable
OCT4Pluripotency factor whose levels are influenced by CMA.Not Applicable
SOX2Pluripotency factor whose levels are influenced by CMA.Not Applicable
IDH1Enzyme degraded by CMA, affects alpha-ketoglutarate (B1197944) levels.Not Applicable
IDH2Enzyme degraded by CMA, affects alpha-ketoglutarate levels.Not Applicable
BMAL1Circadian transcription factor degraded by CMA.Not Applicable
CLOCKCircadian transcription factor degraded by CMA.Not Applicable
MEF2DTranscription factor degraded by CMA.Not Applicable
LRRK2Protein whose mutations can impact CMA function.Not Applicable
VPS35Protein essential for LAMP2A retrieval, mutations can affect CMA.Not Applicable
PrPPrion protein degraded by CMA.Not Applicable
PLK3Affects levels of HSC70 and LAMP2A to mediate PrP degradation.Not Applicable
TDP-43Degraded by CMA in ALS and FTLD.Not Applicable
γPKCInteracts with HSC70 in SCA.Not Applicable
TMEM240Blocks LAMP2A transport in SCA21 mutant.Not Applicable
ITCHNegative regulator of T cell activation degraded by CMA.Not Applicable
RCAN1Degraded by CMA, prevents excessive tau phosphorylation.Not Applicable
CXCL10Expression increased in CMA-deficient MSCs.Not Applicable
iNOSExpression increased in CMA-deficient MSCs.Not Applicable
PNPLA2/ATGLCytosolic lipase (B570770) whose recruitment to lipid droplets is facilitated by CMA.Not Applicable
PLIN2Lipid droplet protein degraded by CMA.Not Applicable
PLIN3Lipid droplet protein degraded by CMA.Not Applicable
AMPKKinase involved in phosphorylation of PLIN2 for CMA degradation.Not Applicable
STUB1/CHIPE3 ubiquitin ligase that assists in the degradation of some CMA substrates.Not Applicable
HIF-1αDegraded by CMA.Not Applicable
NLRP3Inflammation factor whose degradation by CMA modulates innate immune response.Not Applicable
TBK1Inflammation factor whose degradation by CMA modulates innate immune response.Not Applicable
STINGInflammation factor whose degradation by CMA modulates innate immune response.Not Applicable
IFITM3Transmembrane protein whose knockdown activates CMA and affects cell proliferation.Not Applicable
Nrf2Antioxidant transcription factor regulated by CMA.Not Applicable
Keap1E3 ligase that regulates Nrf2, identified as a CMA substrate.Not Applicable
p38 MAPKProtein involved in ER stress-induced CMA.Not Applicable
TFEBTranscription factor involved in regulating CMA.Not Applicable
VANGL2Protein whose increased expression is linked to decreased CMA and bone loss in aging.Not Applicable*

Note: PubChem CIDs are typically assigned to small molecules. Proteins, being large macromolecules, are not typically found in the PubChem database with a single CID in the same way small compounds are.

Molecular Pathogenesis Resulting from CMa Protein Alterations

Alterations in the activity or components of the CMA pathway, or the accumulation of specific CMA substrate proteins, are implicated in the pathogenesis of numerous diseases, particularly age-related disorders such as neurodegenerative diseases and cancer medchemexpress.com.

A decline in CMA activity is observed during physiological aging, often attributed to reduced levels or altered stability of LAMP2A at the lysosomal membrane. This age-related CMA dysfunction can lead to the accumulation of oxidized and misfolded proteins, contributing to the development of age-related pathologies.

In neurodegenerative diseases, impaired CMA plays a significant role. Accumulation of misfolded or aggregation-prone proteins is a hallmark of these disorders, and many of these proteins are CMA substrates. For example, alpha-synuclein (α-synuclein), the primary component of Lewy bodies in Parkinson's disease (PD), is a CMA substrate nih.gov. Mutations in α-synuclein or its accumulation can impair CMA activity, creating a vicious cycle of impaired degradation and protein aggregation nih.gov. Similarly, mutant forms of Tau protein, associated with Alzheimer's disease and tauopathies, can impair CMA, leading to the formation of amyloidogenic fragments and lysosomal dysfunction. Other neurodegenerative disease-associated proteins identified as CMA substrates include Huntingtin (Htt) in Huntington's disease, TDP-43 in ALS and FTD, PARK7 (DJ-1), and MEF2D nih.gov. Accumulation of mislocalized or inactive MEF2D due to CMA dysfunction is a potential factor in PD pathogenesis.

CMA dysfunction is also linked to cancer, although its role can be complex and context-dependent medchemexpress.com. While CMA can degrade certain oncoproteins and thus act as a tumor suppressor in normal cells, alterations in CMA can contribute to malignancy. For instance, a deficiency in CMA can lead to the accumulation of proteins like MYC, a proto-oncogene. CMA also regulates the degradation of proteins involved in cell cycle control and DNA repair, and its deregulation can contribute to uncontrolled cell proliferation and genomic instability. Specific CMA substrates involved in cancer include MDM2, TCTP, CIP2A, and proteins involved in metabolic pathways that support tumor growth.

Metabolic disorders are also associated with altered CMA activity. CMA is essential for regulating lipid and carbohydrate metabolism through the degradation of key enzymes and proteins like PLIN2 and PLIN3 nih.gov. Impaired CMA can contribute to conditions like hepatic steatosis and atherosclerosis nih.gov.

The accumulation of other specific CMA substrates due to impaired CMA has been implicated in various conditions. For example, the Z variant of alpha-1 antitrypsin (SERPINA1 E342K /ATZ), which accumulates in alpha-1 antitrypsin deficiency (AATD), is degraded by CMA, and enhancing CMA can alleviate cellular stress caused by its buildup. Dysfunctional CMA has also been reported in chronic liver and kidney diseases.

Table 1 summarizes some key proteins involved in or targeted by CMA and their associated pathologies.

Protein NameRole in CMA / Status as SubstrateAssociated Pathologies
HSC70 (HSPA8)Cytosolic chaperone, substrate recognition medchemexpress.comNeurodegenerative diseases (e.g., PD) nih.gov
LAMP2ALysosomal membrane receptor medchemexpress.comNeurodegenerative diseases (e.g., PD, AD), Aging nih.gov
Alpha-synucleinCMA substrate nih.govParkinson's Disease nih.gov
TauCMA substrateAlzheimer's Disease, Tauopathies nih.gov
MEF2DCMA substrate nih.govParkinson's Disease
PARK7 (DJ-1)CMA substrateParkinson's Disease
Huntingtin (Htt)CMA substrateHuntington's Disease
TDP-43CMA substrateALS, FTD
SERPINA1 E342K /ATZCMA substrateAlpha-1 Antitrypsin Deficiency
PLIN2, PLIN3CMA substratesMetabolic disorders, Atherosclerosis nih.gov
MYCIndirectly regulated by CMACancer
MDM2CMA substrateCancer
CIP2ACMA substrateCancer
CHK1CMA substrateCancer, DNA damage accumulation
GPX4CMA substrateFerroptosis
IDH1, IDH2CMA substratesAffects stem cell diversity
TPD52Modulates CMA activityProstate cancer
SphK2Regulates CMA activityMASLD (Metabolism-Associated Steatotic Liver Disease)

Pre-Clinical Evaluation of Therapeutic Strategies Targeting this compound Pathways

Given the significant role of CMA dysfunction in various diseases, particularly neurodegenerative disorders, targeting the CMA pathway has emerged as a promising therapeutic strategy in pre-clinical research nih.gov. The primary goal of such strategies is often to enhance CMA activity to promote the clearance of pathogenic protein aggregates or restore cellular homeostasis.

One approach involves directly activating CMA. Studies have explored the use of small molecules that can upregulate CMA activity. For instance, the atypical retinoid AR7 and its derivative CA77.1 have been shown to activate CMA by increasing LAMP2A levels. Pre-clinical studies using CA77.1 in mouse models of Alzheimer's disease have demonstrated its ability to activate CMA in the brain, reduce Tau aggregates and amyloid plaques, and improve behavioral and neuropathological deficits. AR7 has also shown promise in promoting the degradation of SERPINA1 E342K /ATZ in models of AATD.

Genetic approaches to enhance CMA have also been investigated in pre-clinical settings. Overexpression of LAMP2A, the rate-limiting component of the translocation complex, has been shown to increase CMA activity and promote the degradation of CMA substrates like SERPINA1 E342K /ATZ. In rat models of PD, blocking LAMP2A in the substantia nigra led to neurodegeneration, suggesting that maintaining or increasing LAMP2A levels could be protective.

Modulating signaling pathways that regulate CMA activity is another therapeutic avenue. Retinoic acid receptor alpha (RARα) signaling has been identified as a regulator of CMA, and disruption of RARα signaling can stimulate CMA. Compounds like AR7, acting as RARα antagonists, have been shown to activate CMA. Other pathways influencing CMA activity, such as those involving AMPK, p38-TEEB-NLRP3, calcium signaling-NFAT, and PI3K/AKT, represent potential targets for pharmacological intervention.

Targeting specific proteins that impair CMA or are aberrantly accumulated due to CMA dysfunction is also being explored. For example, strategies aimed at reducing the levels or aggregation of proteins like alpha-synuclein or mutant Tau could indirectly improve CMA function nih.gov.

Pre-clinical studies have also investigated the therapeutic potential of modulating CMA in specific cell types involved in disease pathogenesis. For instance, research in glioblastoma models has explored ablating CMA in pericytes to influence the tumor microenvironment and immune response, suggesting that cell-specific CMA modulation could be a therapeutic strategy.

Table 2 provides examples of pre-clinical therapeutic strategies targeting CMA pathways.

Strategy TypeExample Approach / CompoundMechanism of ActionPre-clinical Application / Findings
CMA Activation (Small Molecule)AR7 (Atypical Retinoid 7)Upregulates LAMP2A, RARα antagonistPromotes degradation of SERPINA1 E342K /ATZ, overcomes mutant LRRK2 suppression of α-synuclein clearance
CMA Activation (Small Molecule)CA77.1Activates CMA by increasing LAMP2AReduces Tau and amyloid plaques, improves behavior/neuropathology in AD mouse models
CMA Activation (Genetic)LAMP2A overexpressionIncreases CMA activityEnhances degradation of SERPINA1 E342K /ATZ
Pathway ModulationRARα antagonists (e.g., AR7)Stimulates CMAPotential for CMA activation
Cell-Specific TargetingCMA ablation in pericytesInfluences tumor microenvironmentReduces tumor growth, enhances anti-tumor immunity in glioblastoma models

While pre-clinical findings are promising, further research is needed to fully understand the complex regulation of CMA and develop safe and effective therapeutic strategies that specifically target CMA pathways without causing undesirable side effects.

Advanced Methodologies and Technologies for Cma Protein Research

Genomic and Transcriptomic Approaches for CMA Protein Study

Genomic and transcriptomic analyses provide crucial insights into the genetic regulation and expression patterns of the genes encoding CMA components and substrates. These approaches help researchers understand how CMA is modulated at the transcriptional level in various physiological and pathological contexts.

CRISPR-Cas9 and Other Gene Editing Technologies for this compound

CRISPR-Cas9 gene editing has become a powerful tool for investigating the function of key CMA proteins, particularly LAMP2A. Due to the alternative splicing of the LAMP2 gene into three isoforms (LAMP2A, LAMP2B, and LAMP2C), generating isoform-specific knockouts is essential for precisely studying the role of LAMP2A in CMA. Researchers have successfully employed CRISPR-Cas9 to create isoform-specific LAMP2A knockout human cancer cell lines, allowing for the experimental evaluation of LAMP2A and, consequently, CMA in human disease models. researchgate.netresearchfeatures.comnih.govnih.govfrontiersin.orgconfocalnl.com This approach has revealed that the loss of LAMP2A can promote the aggressiveness of mesenchymal tumors and contribute to widespread tumor cell dissemination and metastasis. researchgate.netembopress.org CRISPR-Cas9 has also been used to generate lamp2a knockout medaka fish models to study the physiological role of this CMA component in non-mammalian species, demonstrating that lamp2a knockout medaka exhibit alterations in carbohydrate and lipid metabolism. biorxiv.organr.frresearchgate.netoup.com

Quantitative Transcriptomic Analysis (e.g., RNA-Seq, qPCR) for this compound Gene Expression

Quantitative transcriptomic methods such as RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR) are routinely used to measure the expression levels of genes involved in the CMA pathway, including LAMP2 (specifically the LAMP2A splice variant) and HSPA8 (encoding HSC70), as well as genes encoding CMA substrates. These techniques can reveal changes in gene expression in response to various stimuli, such as nutrient deprivation, oxidative stress, or in different disease states like cancer and neurodegenerative disorders. frontiersin.orgtandfonline.combiorxiv.orgbiorxiv.org

For instance, RNA-Seq analysis of LAMP2A-depleted glioblastoma stem cells revealed significant changes in the expression of numerous transcripts, highlighting the broad impact of CMA on cellular pathways at the transcriptome level. biorxiv.orgconfocalnl.com Similarly, qPCR has been used to confirm the tissue-specific expression patterns of lamp2a in fish and its modulation during development and in response to starvation. biorxiv.orgoup.com Transcriptomic analysis has also shown that CMA activation can marginally alter global gene expression, with specific downregulation of genes linked to protein folding, suggesting a rebalancing of proteostasis. tandfonline.combiorxiv.org

Proteomic Techniques for this compound Characterization

Proteomic approaches are essential for studying CMA proteins at the functional level, allowing for the identification, quantification, and characterization of post-translational modifications, as well as the mapping of protein-protein interactions.

Mass Spectrometry-Based Identification and Quantification of this compound and its PTMs

Mass spectrometry (MS) is a cornerstone technique for the comprehensive analysis of CMA proteins and their substrates. MS-based proteomics allows for the identification and quantification of proteins involved in CMA, providing insights into their abundance changes under different conditions. embopress.orgnih.govaston.ac.ukresearchgate.netnih.gov Quantitative multiplex mass spectrometry approaches have been employed to study the proteome of isolated lysosomes during CMA-activated conditions, leading to the identification of novel CMA substrates and the cellular pathways they affect. embopress.orgnih.govresearchgate.netnih.gov

Furthermore, MS is critical for the analysis of post-translational modifications (PTMs) on CMA proteins and their substrates. PTMs can significantly influence protein structure, function, cellular localization, and interaction with other molecules. nih.govnih.govopenreview.net Techniques like LC-MS/MS are used to identify and map PTM sites, such as phosphorylation, ubiquitination, acetylation, and succinylation, on proteins involved in CMA. aston.ac.uknih.govnih.govopenreview.net Analysis of CMA-targeting motifs has revealed that a higher percentage of upregulated proteins in LAMP2A knockout models contain canonical or phosphorylation-generated KFERQ-like motifs, potentially indicating the accumulation of putative CMA substrates. biorxiv.orgnih.gov

High-Throughput this compound Interaction Mapping (e.g., Yeast Two-Hybrid, Co-Immunoprecipitation, Affinity Purification, Proximity Ligation Assays)

Understanding the protein-protein interactions (PPIs) involving CMA components and substrates is vital for elucidating the mechanisms and regulation of this pathway. Various high-throughput techniques are used to map these interactions.

Yeast two-hybrid (Y2H) is a classic genetic method used to identify binary interactions between two proteins in vivo. biorxiv.orgresearchgate.netnih.gov While Y2H is powerful for screening large numbers of potential interactions, other biochemical methods are often used to validate and study interactions in a more native cellular context.

Co-immunoprecipitation (Co-IP) followed by Western blotting or mass spectrometry (Co-IP-MS) is a widely used technique to isolate protein complexes and identify interacting partners of a target protein. creative-proteomics.comspringernature.com This method involves using an antibody specific to a this compound (e.g., HSC70 or LAMP2A) to pull down associated proteins from cell lysates. Co-IP has been used to demonstrate the interaction between LAMP2A and CMA substrates, such as mutant alpha-1 antitrypsin Z (ATZ). biorxiv.org Co-IP-MS can also be applied to study transient protein interactions crucial in signaling pathways related to CMA regulation. creative-proteomics.com

Affinity purification coupled with mass spectrometry (AP-MS) is another powerful technique for identifying proteins within a complex or those that interact with a bait protein. researchgate.netnih.gov This method can be used to purify CMA-related protein complexes and identify their components or interacting partners on a larger scale.

Proximity ligation assays (PLA) allow for the detection of protein interactions with high spatial resolution in situ. biorxiv.orgresearchgate.net PLA can visualize interactions between two proteins when they are in close proximity, providing information about where in the cell these interactions occur. This technique is valuable for confirming interactions identified by other methods and studying their localization.

Advanced Imaging Techniques for this compound Localization and Dynamics (e.g., Confocal Microscopy, Super-Resolution Microscopy, Live-Cell Imaging)

Advanced imaging techniques are indispensable for visualizing the localization of CMA proteins and monitoring the dynamic process of CMA in living cells.

Confocal microscopy provides high-resolution optical sections of cells, allowing for the visualization of the subcellular localization of fluorescently tagged CMA components like LAMP2A and HSC70, as well as CMA substrates. confocalnl.comconfocalnl.com Colocalization studies using confocal microscopy can demonstrate the presence of CMA substrates at the lysosomal membrane, a key step in CMA.

Super-resolution microscopy techniques, such as stimulated emission depletion (STED) and single-molecule localization microscopy (SMLM like STORM and PALM), surpass the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures and protein localization with nanoscale resolution. confocalnl.comconfocalnl.combiocompare.comfrontiersin.org These techniques can provide more precise information about the organization of LAMP2A on the lysosomal membrane and the interaction of HSC70-substrate complexes with the translocation machinery.

Live-cell imaging allows for the real-time observation of dynamic cellular processes, including the trafficking of CMA substrates to lysosomes and the dynamics of lysosomal membranes. confocalnl.comconfocalnl.combiocompare.comfrontiersin.org By using fluorescent reporters that are selectively degraded by CMA, researchers can monitor CMA flux in living cells. oup.comumich.edutandfonline.commdpi.com pH-resistant fluorescent probes have been developed to overcome the issue of fluorescence quenching in the acidic lysosomal environment, enabling accurate tracking of CMA activity. oup.comumich.edutandfonline.commdpi.com Live-cell super-resolution microscopy is also being explored to study the dynamics of protein interactions and localization during CMA with enhanced spatial and temporal resolution. confocalnl.combiocompare.comfrontiersin.org

Structural Determination Methods for this compound

Determining the three-dimensional structure of Colicin M and its complexes is crucial for understanding its mechanism of action, which involves inhibiting peptidoglycan biosynthesis in sensitive bacteria. Various structural biology techniques have been employed to gain insights into the architecture of this protein.

Cryo-Electron Microscopy (Cryo-EM) of this compound Assemblies

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for studying the structures of large protein complexes and assemblies, often in near-native conditions researchgate.netwikipedia.orgresearchgate.net. While X-ray crystallography has provided atomic details of monomeric Colicin M and its immunity protein, Cryo-EM can offer insights into how Colicin M interacts with its import machinery or forms higher-order structures.

Although specific high-resolution Cryo-EM structures of Colicin M assemblies with its receptors or translocation machinery were not prominently detailed in the immediate search results, Cryo-EM is a widely used technique for studying bacterial outer membrane protein complexes and bacteriocin (B1578144) translocation mechanisms, as shown by studies on other colicins like Colicin E1 and E9 interacting with their respective targets elifesciences.orgembopress.org. Cryo-EM of vitreous sections has also been used to visualize periplasmic spaces in bacteria, relevant to where Colicin M exerts its activity researchgate.netresearchgate.net. The application of Cryo-EM to Colicin M could potentially provide structural information on its interaction with the FhuA receptor or components of the TonB system during translocation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins in solution uni.lunih.govecmdb.cawikipedia.org. Unlike crystallography, NMR can capture the dynamic aspects of protein behavior.

While extensive detailed NMR studies specifically on Colicin M were not a major focus of the search results, NMR spectroscopy has been applied to study other colicins and their interactions with components of their import machinery acs.orgnih.govacs.orgcam.ac.ukdisprot.org. For instance, NMR has been used to study the dynamics of the Colicin Ia channel domain acs.org and the interaction between the Colicin N T-domain and TolA disprot.orgcambridge.org. Studies on the Colicin A immunity protein characterized in detergent micelles also utilized NMR, although obtaining high-quality spectra was challenging nih.gov.

Biophysical Characterization of this compound

Biophysical techniques are essential for characterizing the physical properties of Colicin M, including its stability, conformational changes, and interactions with other molecules.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for this compound Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are label-free techniques used to quantify biomolecular interactions, providing information on binding kinetics, affinity, and thermodynamics researchgate.netacs.orgnih.govwikipedia.org.

While direct application of SPR and ITC specifically to Colicin M was not extensively detailed in the search results, these techniques have been widely used to study the interactions of other colicins with their receptors and translocation proteins cambridge.orgtubitak.gov.trasm.orgnih.gov. For example, SPR and ITC have been employed to measure the binding affinities between the Colicin N T-domain and TolA cambridge.orgnih.gov, and between the Colicin E9 translocation domain and TolB nih.gov.

Given that Colicin M interacts with the FhuA receptor and the TonB system, SPR and ITC could be valuable for quantifying the binding kinetics and thermodynamics of these interactions. Such studies would provide crucial data on the affinity and stoichiometry of the Colicin M-receptor and Colicin M-translocation system interactions, which are vital for understanding the import mechanism.

Circular Dichroism (CD) and Fluorescence Spectroscopy for this compound Conformational Changes

Circular Dichroism (CD) and Fluorescence Spectroscopy are sensitive techniques used to monitor protein conformation and conformational changes in solution acs.orgnih.govnih.gov. CD spectroscopy in the far-UV region provides information about the secondary structure (α-helices, β-sheets), while near-UV CD can probe tertiary structure nih.govcore.ac.ukacs.org. Fluorescence spectroscopy, particularly using intrinsic tryptophan residues, is sensitive to changes in the local environment of these residues, which can reflect protein folding, unfolding, or interactions nih.govnih.govcore.ac.ukacs.org.

Research on Colicin M has utilized both CD and fluorescence spectroscopy. Studies on wild-type and mutant Colicin M proteins have employed CD spectroscopy to analyze their secondary structure and temperature-dependent denaturation nih.gov. Fluorescence emission spectroscopy, often exciting tryptophan residues, has been used to study conformational changes, such as those induced by denaturants like urea (B33335) nih.govacs.org. These techniques were used to assess the structural integrity of Colicin M mutants and monitor unfolding transitions nih.gov.

For example, CD spectra of Colicin M proteins were recorded between 190–240 nm to assess secondary structure, and temperature-dependent denaturation was monitored at 220 nm nih.gov. Fluorescence emission spectra were measured between 300 and 500 nm with excitation at 280 nm to study conformational changes upon denaturation nih.gov.

Data from these studies can provide insights into the stability of Colicin M and how its conformation might change under different conditions or upon interaction with other molecules.

Summary of Biophysical Techniques Applied to Colicin M (this compound) and Related Systems

TechniqueApplication to Colicin M (CMa) or Related Colicins/SystemsKey Findings / Information Gained (where available for ColM)Supporting Citations
X-ray CrystallographyStructure determination of monomeric Colicin M and its immunity protein.Detailed 3D structure, domain organization, atomic resolution. Insights into the active site and receptor-binding regions. nih.govnih.govrcsb.orgrcsb.orgresearchgate.netpsu.edu
Cryo-Electron MicroscopyPotential for studying larger assemblies involving Colicin M and its import machinery. Applied to other colicin-receptor/translocation complexes.(Specific detailed findings for Colicin M assemblies not prominently found in search). General application to protein complexes. researchgate.netresearchgate.netelifesciences.orgembopress.orgnih.gov
NMR SpectroscopyPotential for studying dynamics and interactions in solution. Applied to other colicins and their interaction partners.(Specific detailed findings for Colicin M not prominently found in search). Provides insights into protein dynamics. acs.orgnih.govacs.orgcam.ac.ukdisprot.orgcambridge.org
Surface Plasmon ResonancePotential for quantifying binding kinetics and affinity of Colicin M interactions with FhuA and TonB system components. Applied to other colicin interactions.(Specific detailed findings for Colicin M not prominently found in search). Quantifies binding parameters. acs.orgcambridge.orgnih.govwikipedia.orgtubitak.gov.trasm.orgnih.govnih.gov
Isothermal Titration CalorimetryPotential for quantifying binding thermodynamics and stoichiometry of Colicin M interactions. Applied to other colicin interactions.(Specific detailed findings for Colicin M not prominently found in search). Quantifies thermodynamic parameters. acs.orgcambridge.orgnih.govwikipedia.orgtubitak.gov.trasm.orgnih.gov
Circular DichroismAnalysis of secondary and tertiary structure, monitoring conformational changes and thermal stability of Colicin M and its mutants.Provides information on alpha-helix and beta-sheet content, detects changes upon denaturation or mutation. nih.govcore.ac.ukacs.org
Fluorescence SpectroscopyMonitoring conformational changes, particularly around tryptophan residues, in Colicin M upon denaturation or interaction.Sensitive to changes in the local environment of aromatic residues, reflects protein folding/unfolding. disprot.orgnih.govnih.govnih.govcore.ac.ukacs.org

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) for this compound Oligomeric State and Aggregation

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are valuable biophysical techniques employed to characterize the size, molecular weight, and oligomeric state of proteins in solution, as well as to study protein aggregation. While the provided search results discuss the application of DLS and AUC in studying protein aggregation in general, particularly in the context of neurodegenerative diseases involving protein misfolding and aggregation ub.edukuleuven.becambridge.orgfrontiersin.org, specific detailed findings on the oligomeric state and aggregation of core CMA proteins like HSC70 or LAMP2A using these methods were not prominently featured in the immediate results.

However, the principles of these techniques are highly relevant to CMA research. LAMP2A, the lysosomal receptor for CMA, is known to undergo multimerization upon binding of the substrate-chaperone complex, forming a translocation complex necessary for substrate internalization into the lysosome tandfonline.comresearchgate.netfrontiersin.orgnih.gov. Studying the oligomerization dynamics of LAMP2A using techniques like AUC could provide crucial information about the assembly and regulation of this translocation complex. Similarly, DLS could be used to monitor the formation of higher-order LAMP2A structures or the aggregation of CMA substrates, such as alpha-synuclein (B15492655) or TDP-43, and how these processes might impact CMA efficiency kuleuven.becambridge.orgfrontiersin.orgfrontiersin.org. Aggregation of CMA substrates or components has been shown to affect CMA activity and contribute to disease pathogenesis frontiersin.orgnih.govfrontiersin.orgnih.gov. For instance, aggregation-prone forms of proteins like TDP-43 can impact CMA activity and lead to lysosomal damage frontiersin.orgfrontiersin.org. While direct experimental data from DLS or AUC on CMA proteins' oligomeric state and aggregation in the context of CMA function were not extensively detailed in the search results, these techniques remain powerful tools for future investigations into the biophysical properties of CMA components and substrates.

Computational and Bioinformatics Approaches for this compound Research

Computational and bioinformatics approaches play a critical role in complementing experimental studies of CMA proteins, providing insights into their sequences, structures, evolutionary history, interactions, and potential functions nih.gov. These methods enable large-scale analysis and prediction, guiding experimental design and interpretation.

Sequence Alignment and Phylogenetic Analysis of this compound Homologs

Sequence alignment and phylogenetic analysis are fundamental bioinformatics techniques used to study the evolutionary relationships and conserved features of proteins involved in CMA across different species mdpi.comnih.govmdpi.comresearchgate.net. Aligning the amino acid sequences of CMA components like LAMP2A and HSC70 from various organisms allows for the identification of conserved domains and residues that are likely critical for their function tandfonline.commdpi.com. For example, sequence alignments of LAMP2A have revealed conserved motifs in its cytosolic tail that are essential for substrate binding and lysosomal targeting tandfonline.commdpi.com.

Phylogenetic analysis helps to trace the evolutionary history of CMA pathway components, providing insights into when and how this selective autophagy pathway evolved tandfonline.commdpi.comresearchgate.net. Studies have challenged the earlier paradigm that CMA was restricted to mammals and birds by identifying LAMP2A homologs in fish, suggesting an earlier evolutionary origin for CMA tandfonline.com. Phylogenetic analysis of related chaperone proteins, such as those in the HSP70 family which includes HSC70, also sheds light on the complex evolution of these molecular chaperones involved in various protein quality control pathways, including CMA mdpi.com. Analyzing the conservation of KFERQ-like motifs across proteomes of different species can also help predict potential CMA substrates and understand the evolution of CMA selectivity nih.gov.

Protein-Protein Interaction Network Analysis and Pathway Modeling Involving this compound

Protein-protein interaction (PPI) network analysis is essential for understanding how CMA proteins function within the broader cellular context nih.gov. CMA involves a complex interplay between substrate proteins, chaperones (HSC70), receptors (LAMP2A), and regulatory proteins researchgate.netfrontiersin.orgnih.govmdpi.comnih.govbiorxiv.org. PPI networks can map these interactions, revealing the molecular machinery underlying CMA and its coordination with other cellular pathways.

Studies investigating neurodegenerative diseases, where CMA dysfunction is implicated, often utilize PPI analysis to understand how the aggregation of specific proteins (e.g., alpha-synuclein, TDP-43, LRRK2) disrupts CMA and interacts with the protein quality control network kuleuven.befrontiersin.orgnih.govfrontiersin.orgnih.govnih.gov. For instance, pathogenic forms of LRRK2 can interfere with the organization of the CMA translocation complex by abnormally associating with LAMP2A nih.gov. Similarly, TDP-43 interacts with HSC70 and co-localizes with LAMP2A, and its aggregation can impact CMA activity frontiersin.orgfrontiersin.org.

Pathway modeling, often integrated with PPI networks, helps to visualize and analyze the dynamic processes involving CMA. While broad pathway analyses related to autophagy and cellular processes are discussed nih.gov, specific detailed models solely focused on the CMA pathway dynamics based on the provided results are limited. However, the interactions identified through PPI analysis, such as the binding of KFERQ-motif proteins to HSC70 and subsequent interaction with LAMP2A leading to multimerization and translocation, form the basis for constructing such models tandfonline.comresearchgate.netfrontiersin.orgnih.govmdpi.comnih.gov. Understanding these interactions is crucial for deciphering the regulatory mechanisms of CMA and its involvement in various cellular functions and diseases.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in biological research, including the study of proteins and autophagy nih.govacs.orgpeerj.comoup.com. In the context of this compound research, AI and ML can be leveraged for various purposes, such as predicting CMA substrates, identifying key regulatory factors, and understanding the relationship between CMA dysfunction and disease.

AI methodologies have been employed to analyze large-scale biological data, such as gene expression profiles, to identify genes and pathways sensitive to diseases where CMA plays a role, such as Alzheimer's disease nih.gov. These approaches can highlight the significance of specific phases of CMA, like substrate translocation, in disease progression nih.gov. ML algorithms can also be used to analyze phenotypic screening data to understand how different interventions or genetic alterations affect protein degradation pathways, including CMA acs.orgpeerj.com.

Future Directions and Unresolved Questions in Cma Protein Research

Elucidating Novel Regulatory Mechanisms of CMa Protein Function and Expression

Understanding the complex regulatory network governing CMA activity and the expression of its key components, such as LAMP-2A, remains a critical area of research. While some signaling pathways, including retinoic acid receptor (RAR)α, AMP-activated protein kinase (AMPK), p38-TEEB-NLRP3, calcium signaling-NFAT, and PI3K/AKT, have been identified as regulators of CMA, novel mechanisms are likely to exist. spandidos-publications.comresearchgate.netmdpi.comnih.govnih.govucl.ac.uk Future studies need to explore how post-translational modifications (PTMs) of CMA substrates and core machinery components influence CMA targeting and activity. nih.govnih.gov The role of nucleic acids, such as long noncoding RNAs (lncRNAs), in interacting with CMA components and substrates to modulate degradation also warrants further investigation. nih.gov Additionally, research into the sex-specific and cell-type-specific regulation of CMA during aging and in various disease states is essential for developing targeted therapies. nih.gov

Comprehensive Mapping of this compound Interactomes in Diverse Cellular Contexts

A thorough understanding of CMA's function necessitates comprehensive mapping of its protein-protein interaction networks (interactomes) in various cellular contexts and under different physiological and pathological conditions. nih.govuliege.beembopress.orguliege.benih.gov While techniques like affinity purification-mass spectrometry (AP-MS), proximity labeling-mass spectrometry (PL-MS), cross-linking-mass spectrometry (XL-MS), and co-fractionation-mass spectrometry (CF-MS) have advanced interactome mapping, applying these methods to capture the dynamic nature of CMA interactions is crucial. nih.gov Future research should aim to identify novel CMA substrates and accessory proteins that influence its activity and specificity in different cell types, tissues, and disease states. researchgate.netresearchgate.netuliege.beuliege.be Understanding how these interactomes are altered in conditions of CMA dysfunction will provide insights into disease mechanisms. embopress.orguliege.be

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology

Integrating data from multiple omics platforms, including genomics, transcriptomics, proteomics, and metabolomics, is essential for gaining a systems-level understanding of CMA biology. nih.govlifebiosciences.comdiva-portal.orgnih.govdntb.gov.uaomicstutorials.com While each omics layer provides valuable information, their integration can reveal the complex interplay between different molecular levels and how they collectively influence CMA activity and function. nih.govomicstutorials.com Future research should focus on developing and applying advanced computational tools and bioinformatics approaches to integrate diverse multi-omics datasets related to CMA. nih.gov This will help in identifying key regulatory pathways, predicting novel CMA substrates, and understanding how CMA dysfunction impacts cellular networks in a holistic manner. embopress.org

Development of Advanced Pre-Clinical Models for this compound Dysfunction

The development and utilization of advanced pre-clinical models that accurately recapitulate CMA dysfunction observed in human diseases are critical for studying disease pathogenesis and evaluating potential therapeutic strategies. nih.govnih.govfrontiersin.orgresearchgate.netembopress.orgnih.govresearchgate.netucl.ac.uknih.govmedchemexpress.com While Lamp2a knockout mice and other models have provided valuable insights, there is a need for more sophisticated models that allow for inducible or cell-type-specific manipulation of CMA activity. researchgate.netmedchemexpress.com Future directions include developing humanized models, utilizing organoids, and employing gene editing technologies to create models that better mimic the genetic and molecular complexity of human diseases linked to CMA dysfunction. medchemexpress.com These models will be instrumental in testing the efficacy of CMA-targeting therapies. ucl.ac.uklifebiosciences.com

Exploring this compound in Uncharted Biological Processes and Organisms

While CMA's roles in protein homeostasis, metabolism, and disease have been established, exploring its involvement in uncharted biological processes and in a wider range of organisms represents an exciting future direction. spandidos-publications.comfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.govmdpi.comnih.gov Research could investigate the role of CMA in processes such as development, differentiation, and tissue regeneration. nih.govnih.gov Expanding studies to non-mammalian organisms, such as fish, where the existence and role of CMA are beginning to be explored, can provide valuable comparative insights into the evolutionary conservation and diversification of CMA function. nih.gov Identifying novel biological contexts where CMA plays a critical role could uncover new therapeutic targets.

Addressing Key Research Gaps in this compound Structural Dynamics and Function

Despite progress, there are still significant research gaps in understanding the structural dynamics of CMA components and how these dynamics relate to their function. nih.govpitt.edumdpi.com Future research should focus on employing advanced structural biology techniques, such as cryo-electron microscopy and nuclear magnetic resonance, to determine the high-resolution structures of the LAMP-2A translocation complex and its interactions with Hsc70 and substrate proteins. researchgate.net Understanding the conformational changes that occur during substrate binding, unfolding, and translocation is crucial for deciphering the molecular mechanism of CMA. researchgate.netresearchgate.net Bridging the gap between protein structure prediction and functional interpretation for CMA components is also a key challenge. nih.gov

Q & A

Q. How can machine learning improve predictions of this compound functions in non-model organisms?

  • Methodological Answer: Train models on sequence homology and domain architectures (e.g., using Pfam databases). Incorporate structural predictions from AlphaFold2 to infer binding pockets. Use transfer learning to apply knowledge from well-characterized homologs, even with low sequence similarity. Validate predictions with in vitro activity assays .

Data Reproducibility & Analysis

  • Key Practices:
    • Include biological (≥3 independent experiments) and technical replicates (≥2 runs per sample) .
    • Deposit raw data in public repositories (e.g., PRIDE for proteomics, PDB for structures) .
    • Use version-controlled workflows (e.g., Snakemake, Nextflow) for computational analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.